molecular formula C12H14BrNO4 B1300229 N-Boc-5-Bromoanthranilic acid CAS No. 306937-20-2

N-Boc-5-Bromoanthranilic acid

Cat. No.: B1300229
CAS No.: 306937-20-2
M. Wt: 316.15 g/mol
InChI Key: XRMSYCMCKRUWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-5-Bromoanthranilic acid is a useful research compound. Its molecular formula is C12H14BrNO4 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMSYCMCKRUWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352336
Record name N-Boc-5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-20-2
Record name N-Boc-5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of N-Boc-5-bromoanthranilic acid, a key intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the versatile Boc-protecting group make this molecule a valuable building block for the creation of complex heterocyclic scaffolds and novel therapeutic agents.

Core Chemical Properties

This compound, also known as 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality enhances its utility in multi-step syntheses by preventing unwanted side reactions. While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts: 5-bromoanthranilic acid and the N-Boc protecting group.

Physical and Chemical Data

The following tables summarize the known physical and chemical properties of the parent compound, 5-bromoanthranilic acid, and provide expected values for this compound based on related structures.

Table 1: Physical Properties of 5-Bromoanthranilic Acid

PropertyValueReference
Molecular FormulaC₇H₆BrNO₂[1][2]
Molecular Weight216.03 g/mol [1][2]
Melting Point218-219 °C[1]
AppearanceCrystals[1]
SolubilityVery slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone.[1]

Table 2: Predicted and Analogous Data for this compound

PropertyPredicted/Analogous ValueNotes
Molecular FormulaC₁₂H₁₄BrNO₄-
Molecular Weight316.15 g/mol -
Melting PointExpected to be lower than the parent amine due to the bulky Boc group. For comparison, N-Boc-glycine has a melting point of 86-89 °C.[3]This is an estimation.
SolubilityExpected to have increased solubility in non-polar organic solvents compared to the parent amine.The Boc group increases lipophilicity.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process from anthranilic acid. The first step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The second step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol 1: Synthesis of 5-Bromoanthranilic Acid

This protocol is based on the established method of bromination of anthranilic acid.[4]

Materials:

  • Anthranilic acid

  • Glacial acetic acid

  • Bromine

  • Benzene

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Dissolve anthranilic acid in glacial acetic acid and cool the solution to below 15 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue the addition until a persistent reddish-brown color is observed.

  • A thick white precipitate of the hydrobromide salts of mono- and di-bromo anthranilic acids will form.

  • Filter the product and wash with benzene.

  • To isolate the monobrominated product, boil the crude product with water containing concentrated hydrochloric acid and filter while hot.

  • Extract the insoluble residue with boiling water twice more.

  • Cool the combined filtrates to precipitate 5-bromoanthranilic acid as white, glistening crystals.

  • Filter the crystals, wash with cold water, and dry.

Experimental Protocol 2: N-Boc Protection of 5-Bromoanthranilic Acid

This is a general and robust procedure for the N-tert-butoxycarbonylation of amino acids.

Materials:

  • 5-Bromoanthranilic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (or other suitable base like triethylamine)

  • Dioxane (or other suitable solvent like THF or tert-butanol)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve 5-bromoanthranilic acid in a mixture of dioxane and 1M sodium hydroxide solution at 0 °C (ice bath).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify with 1M hydrochloric acid to a pH of 2-3.

  • A white precipitate of this compound should form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by the three main functional groups: the carboxylic acid, the N-Boc protected amine, and the aryl bromide.

  • Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. This allows for the coupling of this compound with various amines, alcohols, and other nucleophiles, making it a valuable building block in peptide synthesis and the construction of more complex molecules.

  • N-Boc Protected Amine: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[5] It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to reveal the free amine.[5] This orthogonality makes it an excellent choice for protecting the amino group during modifications at other parts of the molecule.

  • Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the 5-position of the anthranilic acid scaffold, enabling the synthesis of diverse compound libraries for drug discovery.

The combination of these reactive sites makes this compound a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones, benzodiazepines, and other structures of medicinal interest.[4]

Visualizing the Synthetic Pathway and Logic

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the logical relationships of the functional groups in this compound.

Synthesis_of_NBoc5bromoanthranilic_acid cluster_reagents Anthranilic_acid Anthranilic Acid Bromoanthranilic_acid 5-Bromoanthranilic Acid Anthranilic_acid->Bromoanthranilic_acid Bromination NBoc_Bromoanthranilic_acid This compound Bromoanthranilic_acid->NBoc_Bromoanthranilic_acid N-Boc Protection reagent1 + Br₂/AcOH reagent2 + Boc₂O

Caption: Synthetic pathway to this compound.

Reactivity_of_NBoc5bromoanthranilic_acid cluster_functional_groups Reactive Sites cluster_reactions Potential Reactions NBoc_Bromoanthranilic_acid This compound Carboxylic_acid Carboxylic Acid (-COOH) NBoc_Bromoanthranilic_acid->Carboxylic_acid NBoc_amine N-Boc Amine (-NHBoc) NBoc_Bromoanthranilic_acid->NBoc_amine Aryl_bromide Aryl Bromide (-Br) NBoc_Bromoanthranilic_acid->Aryl_bromide Esterification_Amidation Esterification / Amidation Carboxylic_acid->Esterification_Amidation Deprotection Deprotection (Acidic) NBoc_amine->Deprotection Cross_coupling Cross-coupling (e.g., Suzuki) Aryl_bromide->Cross_coupling

Caption: Reactivity map of this compound.

Spectroscopic Data (Analogous Compounds)

¹H NMR: For a similar compound, N-Boc-5-hydroxyanthranilic acid, characteristic proton signals would be expected in the aromatic region (around 7-8 ppm), a singlet for the Boc group protons at approximately 1.5 ppm, and a broad singlet for the NH proton.[6] The bromine atom in this compound would influence the chemical shifts and coupling patterns of the aromatic protons.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1720 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1700 cm⁻¹). The O-H stretch of the carboxylic acid would be a broad band in the region of 2500-3300 cm⁻¹. For comparison, the IR spectrum of N-Boc-glycine shows similar characteristic peaks.[7]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactive sites allow for a wide range of chemical transformations in a controlled manner. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which can aid researchers and scientists in the design and execution of novel synthetic strategies for the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-5-bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-5-bromoanthranilic acid, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. This document details the experimental protocols for its preparation from anthranilic acid and its subsequent characterization using various analytical techniques.

Introduction

This compound, also known as 5-bromo-2-(tert-butoxycarbonylamino)benzoic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine on a brominated benzene ring. The presence of these functional groups makes it a versatile building block for the synthesis of a wide array of complex organic molecules, including heterocyclic compounds and peptide derivatives. The bromo-substituent offers a site for further functionalization through cross-coupling reactions, while the Boc-protecting group allows for the selective deprotection of the amine under acidic conditions.

Synthesis Pathway

The synthesis of this compound is typically a two-step process commencing from anthranilic acid. The first step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The subsequent step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Synthesis_Pathway Synthesis of this compound Anthranilic_acid Anthranilic Acid reagent1 Bromine Glacial Acetic Acid Anthranilic_acid->reagent1 Bromoanthranilic_acid 5-Bromoanthranilic Acid reagent2 Di-tert-butyl dicarbonate (Boc)2O Bromoanthranilic_acid->reagent2 NBoc_bromoanthranilic_acid This compound reagent1->Bromoanthranilic_acid Bromination reagent2->NBoc_bromoanthranilic_acid N-Boc Protection

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis of 5-Bromoanthranilic Acid

This protocol is adapted from a standard procedure for the bromination of anthranilic acid.

Materials:

  • Anthranilic acid

  • Glacial acetic acid

  • Bromine

  • Benzene (for washing)

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Dissolve anthranilic acid in glacial acetic acid in a reaction vessel and cool the solution to below 15°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring. The addition is continued until a persistent reddish-brown color of bromine is observed.

  • A thick mass of white crystals, consisting of the hydrobromides of mono- and di-bromo anthranilic acids, will precipitate.

  • Filter the product, wash it with benzene, and dry it.

  • To isolate the monobrominated product, boil the crude product with water containing concentrated hydrochloric acid.

  • Filter the hot solution under suction. The insoluble residue primarily contains the dibrominated product.

  • Allow the filtrate to cool, which will result in the precipitation of 5-bromoanthranilic acid.

  • Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.

Synthesis of this compound

This is a general procedure for the N-Boc protection of amino acids.

Materials:

  • 5-Bromoanthranilic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

  • A suitable solvent (e.g., tetrahydrofuran (THF), dioxane, acetonitrile, or a mixture with water)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Dissolve 5-bromoanthranilic acid in the chosen solvent system.

  • Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

The following tables summarize the key physical and chemical properties of 5-bromoanthranilic acid and this compound.

Table 1: Physicochemical Properties

Property5-Bromoanthranilic AcidThis compound
CAS Number 5794-88-7[1][2][3][4]306937-20-2[1][5][6][7][8]
Molecular Formula C₇H₆BrNO₂[1][3][4]C₁₂H₁₄BrNO₄[1][5][8]
Molecular Weight 216.03 g/mol [1][3][4]316.15 g/mol [1][5]
Appearance Crystals[1]White to off-white powder (expected)
Melting Point 218-219 °C[1][9]180-183 °C[1]
Solubility Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone[1]Soluble in many common organic solvents like methanol, ethyl acetate, and dichloromethane.

Table 2: Spectroscopic Data (Expected for this compound)

TechniqueExpected Features
¹H NMR Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to specific splitting patterns (doublets and doublet of doublets).NH Proton: A broad singlet for the N-H proton of the Boc group, typically downfield.Boc Protons: A singlet at approximately δ 1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group.
¹³C NMR Carbonyl Carbon (Carboxylic Acid): Signal in the range of δ 165-175 ppm.Carbonyl Carbon (Boc): Signal around δ 150-155 ppm.Aromatic Carbons: Multiple signals in the aromatic region (δ 110-145 ppm). The carbon attached to the bromine will be shifted.Quaternary Carbon (Boc): Signal around δ 80 ppm.Methyl Carbons (Boc): A signal around δ 28 ppm.
IR (Infrared) Spectroscopy O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.N-H Stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M+): Expected at m/z corresponding to the molecular weight (316.15 for C₁₂H₁₄BrNO₄), often showing the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow General Synthesis Workflow start Start dissolve Dissolve 5-bromoanthranilic acid in solvent start->dissolve add_base Add base dissolve->add_base add_boc Add (Boc)2O add_base->add_boc react Stir at room temperature add_boc->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (recrystallization or chromatography) concentrate->purify end End purify->end

Caption: A generalized workflow for the synthesis of this compound.

Characterization_Workflow Characterization Workflow product Purified this compound mp Melting Point Determination product->mp nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structural Confirmation mp->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report data_analysis->report

Caption: A typical workflow for the analytical characterization of the final product.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatile nature of this compound, owing to its multiple functional groups, makes it an important intermediate for the creation of novel molecules with potential therapeutic applications. The successful synthesis and thorough characterization of this compound are crucial first steps in its application in more complex synthetic endeavors.

References

Spectroscopic data for N-Boc-5-bromoanthranilic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Data of N-Boc-5-bromoanthranilic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents available and predicted spectroscopic data, detailed experimental protocols, and a workflow for its synthesis and analysis.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~8.0Doublet1HAr-H
~7.6Doublet of doublets1HAr-H
~7.0Doublet1HAr-H
~1.5Singlet9H-C(CH₃)₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
>170-COOH
~152-C=O (Boc)
~140Ar-C
~135Ar-C
~125Ar-C
~120Ar-C
~115Ar-C
~110Ar-C
~80-C(CH₃)₃
~28-C(CH₃)₃

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for 5-Bromoanthranilic Acid and Predicted Data for this compound
Functional Group5-Bromoanthranilic Acid (cm⁻¹)[1][2]Predicted this compound (cm⁻¹)
N-H Stretch3497, 3383~3350 (N-H stretch of carbamate)
O-H Stretch (Carboxylic Acid)Broad, ~3000-2500Broad, ~3000-2500
C=O Stretch (Carboxylic Acid)1675~1700
C=O Stretch (Boc group)-~1725
Aromatic C=C Stretch1616, 1587, 1548~1600, ~1580, ~1550
Table 4: Mass Spectrometry Data for 5-Bromoanthranilic Acid
Ionm/z
[M]⁺215/217 (due to Br isotopes)
[M-H₂O]⁺197/199

Note: For this compound, the molecular ion peak [M]⁺ would be expected at m/z 315/317.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its spectroscopic characterization.

Synthesis of this compound

This procedure is a general method for the N-Boc protection of an amino acid.[3]

  • Dissolution: Dissolve 5-bromoanthranilic acid in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: To the solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) and a base such as triethylamine (NEt₃) (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum using an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 5-Bromoanthranilic Acid Reaction N-Boc Protection (Boc₂O, NEt₃, THF) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product NMR NMR (¹H, ¹³C) Product->NMR Analysis IR IR Product->IR Analysis MS Mass Spec Product->MS Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of N-Boc-5-bromoanthranilic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-5-bromoanthranilic acid, a key building block in synthetic organic chemistry and drug discovery. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a predictive assessment based on its structural features and general principles of solubility for analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, ensuring researchers can generate precise and reliable data. This document is intended to be a valuable resource for scientists working with this compound, enabling informed decisions in reaction setup, purification, and formulation development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals and researchers, understanding the solubility of a compound like this compound is paramount for several reasons:

  • Reaction Kinetics: Most chemical reactions are carried out in solution. The concentration of reactants, which is dictated by their solubility, directly influences reaction rates.

  • Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

  • Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the choice of delivery vehicle.

  • Analytical Characterization: Many analytical techniques, including HPLC and NMR, require the sample to be dissolved in a suitable solvent.

Molecular Structure and Predicted Solubility Profile

This compound possesses a multifaceted structure that governs its interactions with different solvents. Key structural features include:

  • Anthranilic Acid Core: A polar aromatic ring system with a carboxylic acid and an amine group. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the secondary amine is a hydrogen bond acceptor.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety that introduces lipophilic character to the molecule.

  • Bromo Substituent: The bromine atom is an electron-withdrawing group that can participate in halogen bonding and other weak intermolecular interactions.

Based on these features, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in solvents that can engage in similar intermolecular interactions.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High to ModerateThese solvents can accept hydrogen bonds from the carboxylic acid and effectively solvate the polar regions of the molecule. The lipophilic Boc group also has favorable interactions with the alkyl portions of these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and the N-Boc group. However, the bulky non-polar regions may limit very high solubility.
Chlorinated Dichloromethane (DCM)ModerateDCM is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. It is expected to effectively solvate the N-Boc protected amino acid.
Ester Ethyl Acetate (EtOAc)Moderate to LowEthyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. It is expected to have some solvating power, but likely less than more polar solvents.
Non-Polar Aromatic TolueneLow to Sparingly SolubleWhile there may be some π-π stacking interactions between toluene and the aromatic ring of the anthranilic acid, the overall polarity of the molecule will likely limit its solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols outline common and reliable approaches for determining the solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery for rapid screening of a large number of compounds. It provides a measure of kinetic solubility, which can differ from thermodynamic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the test solvent.

  • Precipitation Induction: Observe the wells for the formation of a precipitate. This can be done visually or, more commonly, using an automated plate reader that measures turbidity (nephelometry).

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or Filter B->C D Collect saturated supernatant C->D E Dilute supernatant D->E F Quantify by HPLC or NMR E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Equilibrium Solubility Method.

Kinetic_Solubility_Workflow A Prepare high-concentration stock solution in DMSO B Perform serial dilution in microtiter plate with test solvent A->B C Incubate and observe for precipitation B->C D Measure turbidity (Nephelometry) C->D E Determine highest concentration without precipitate D->E

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for a reliable qualitative prediction of its solubility profile. For precise quantitative data, the experimental protocols detailed in this guide provide a robust framework. By leveraging both predictive assessment and empirical determination, researchers and drug development professionals can effectively handle and utilize this compound in their workflows, ultimately contributing to the successful advancement of their scientific objectives.

N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-5-bromoanthranilic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of bioactive molecules.

Core Chemical Data

This compound, also known as 2-((tert-butoxycarbonyl)amino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a versatile reagent in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.

PropertyValueSource
CAS Number 306937-20-2--INVALID-LINK--
Molecular Formula C₁₂H₁₄BrNO₄--INVALID-LINK--
Molecular Weight 316.15 g/mol --INVALID-LINK--
Melting Point 177-178 °C--INVALID-LINK--
Appearance White to off-white powder[Various Suppliers]
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.Inferred from general solubility of similar compounds.

Synthesis Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 5-bromoanthranilic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:
  • 5-Bromoanthranilic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:
  • Dissolution: In a round-bottom flask, dissolve 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as a mixture of THF and water.

  • Base Addition: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution to act as a base.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Add water to the residue and acidify the aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred based on its structure and comparison with the parent compound, 5-bromoanthranilic acid, and other N-Boc protected amino acids.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the bromo, carboxylic acid, and N-Boc-amino substituents. A singlet corresponding to the nine protons of the tert-butyl group of the Boc protector would be observed in the upfield region (around 1.5 ppm). The NH proton of the carbamate will appear as a singlet, typically in the range of 9-11 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the aromatic carbons.

  • FT-IR: The infrared spectrum will show characteristic absorption bands. The N-H stretching vibration of the carbamate is expected around 3300-3400 cm⁻¹. The C=O stretching of the carboxylic acid will appear around 1700-1725 cm⁻¹, and the C=O stretching of the Boc group will be observed around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or related peaks such as [M+H]+ or [M-H]-, corresponding to the molecular weight of 316.15. Fragmentation patterns would likely involve the loss of the Boc group or the carboxylic acid group.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis due to its bifunctional nature, possessing both a protected amine and a carboxylic acid, as well as a bromine atom that can be utilized in cross-coupling reactions.

  • Peptide Synthesis: It can be used as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to introduce a bromo-functionalized aromatic moiety into peptide chains.

  • Scaffold for Heterocycle Synthesis: The anthranilic acid core is a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, benzodiazepines, and acridones, which are important pharmacophores.

  • Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecules.

Below is a diagram illustrating the general workflow for utilizing this compound as a building block in the synthesis of more complex molecules.

G Workflow for this compound in Synthesis A This compound B Peptide Coupling A->B  Amino Acid/Peptide C Cross-Coupling Reaction (e.g., Suzuki, Heck) A->C  Boronic Acid/Alkyne/etc. D Heterocycle Formation A->D  Cyclization Reagents F Functionalized Peptide B->F G Biaryl or Alkenyl Derivative C->G H Quinazolinone, etc. D->H E Boc Deprotection I Free Amino Group for Further Functionalization E->I F->E G->E H->E

Caption: Synthetic utility of this compound.

This technical guide serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. The provided information on its properties and detailed protocols will facilitate its effective application in the development of novel chemical entities.

A Technical Guide to the Research Applications of N-Boc-5-bromoanthranilic Acid: A Versatile Scaffold for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-5-bromoanthranilic acid is a strategically functionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—a protected amine, a carboxylic acid, and an aryl bromide—provides three orthogonal points for chemical modification. This allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable starting material for the synthesis of compound libraries, chemical probes, and novel drug candidates. This guide explores the core synthetic transformations and potential research applications of this powerful scaffold.

The strategic placement of its functional groups is key to its utility. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen prevents unwanted side reactions and can be easily removed under acidic conditions.[1][2] The carboxylic acid provides a handle for amide bond formation or for directing cyclization reactions. The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate the molecule's steric and electronic properties.

Fig. 1: Structure of this compound with key reactive sites.

Core Synthetic Applications

The utility of this compound stems from its ability to participate in a variety of powerful synthetic transformations, most notably the construction of heterocyclic systems and functionalization through cross-coupling reactions.

Synthesis of Quinazolinones and Related Heterocycles

Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5] The this compound scaffold allows for the synthesis of 6-bromo-substituted quinazolinones, which can be further diversified.

A general synthetic pathway involves the acylation of the anthranilic acid, followed by cyclization. The Boc group can be removed before or after the initial acylation, depending on the desired synthetic route. The resulting bromo-substituted quinazolinone serves as a platform for further modification via cross-coupling at the bromine position.

Quinazolinone_Synthesis Start This compound Step1 1. Acylation (e.g., Acyl Chloride) 2. Boc Deprotection (e.g., TFA) Start->Step1 Intermediate1 N-Acyl-5-bromoanthranilic acid Step1->Intermediate1 Step2 Cyclization (e.g., Acetic Anhydride or other dehydrating agent) Intermediate1->Step2 Product 6-Bromo-2-substituted-quinazolin-4(3H)-one Step2->Product Diversification Further Diversification via Cross-Coupling at C6-Br Product->Diversification

Fig. 2: General workflow for the synthesis of quinazolinones.
  • Acetylation: To a solution of this compound (1.0 eq) in pyridine at 0°C, add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 2 hours, monitoring by TLC.[6] Remove the solvent and excess TFA under reduced pressure.

  • Cyclization: Reflux the resulting N-acetyl-5-bromoanthranilic acid in acetic anhydride for 3 hours.[5]

  • Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. This opens up a vast chemical space for derivatization.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with a boronic acid or ester.[7][8] This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the anthranilic acid scaffold, which is critical for modulating biological activity and physicochemical properties.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product N-Boc-5-R-anthranilic acid Reactant2 R-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Product Solvent Solvent (e.g., Dioxane/H₂O) Base->Product Solvent->Product

Fig. 3: Logical relationship for a Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture again by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100°C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Potential R-Group (from Boronic Acid) Potential Impact on Molecular Properties
Phenyl, substituted PhenylModulate steric bulk, lipophilicity, and electronic properties; introduce vectors for further functionalization.
Pyridyl, PyrimidinylIntroduce hydrogen bond acceptors, improve solubility, and provide sites for metal coordination.
Thienyl, FuranylAct as bioisosteres for phenyl rings, potentially improving metabolic stability or target binding.
Alkyl, AlkenylIncrease non-polar character, provide conformational flexibility.

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[9][10] This reaction is instrumental in synthesizing diarylamines or alkylarylamines, which are common motifs in pharmacologically active molecules. This transformation allows for the introduction of diverse nitrogen-containing functional groups, significantly expanding the accessible chemical space.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd AmineCoord [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ OxAdd->AmineCoord Ligand Exchange RedElim [Ar-Pd(II)(NR'R'')L] AmineCoord->RedElim RedElim->Pd0 Reductive Elimination Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Oxidative Addition Amine HNR'R'' Amine->AmineCoord Base Base Base->RedElim Deprotonation

Fig. 4: Catalytic cycle of the Buchwald-Hartwig amination.
  • Reaction Setup: Charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

  • Addition of Reagents: Evacuate and backfill the tube with an inert gas (argon or nitrogen). Add the amine (1.1-1.3 eq) and a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic phase, dry it, and concentrate. Purify the residue via silica gel chromatography.

Applications in Drug Discovery and Chemical Biology

The synthetic versatility of this compound makes it an ideal scaffold for applications in drug discovery and the development of chemical probes.

Scaffold for Combinatorial Library Synthesis

The orthogonal reactivity of the three functional groups allows for a divergent synthetic strategy. A common core can be elaborated at the carboxylic acid, followed by diversification at the bromine position, and finally, deprotection and functionalization of the amine. This approach enables the rapid generation of a large library of related compounds for high-throughput screening against biological targets.

Library_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Boc Deprotection & Functionalization Core This compound (Core Scaffold) Amide1 R¹ Amide Core->Amide1 R-NH₂ Amide2 R² Amide Core->Amide2 R-NH₂ Amide3 R³ Amide Core->Amide3 R-NH₂ Suzuki1 R¹/Ar¹ Amide1->Suzuki1 Ar-B(OH)₂ Suzuki2 R¹/Ar² Amide1->Suzuki2 Ar-B(OH)₂ Suzuki3 R²/Ar¹ Amide2->Suzuki3 Ar-B(OH)₂ Suzuki4 R²/Ar² Amide2->Suzuki4 Ar-B(OH)₂ ... ... Amide3->... Final1 R¹/Ar¹/Amine-R⁴ Suzuki1->Final1 1. TFA 2. R-X Final2 R¹/Ar¹/Amine-R⁵ Suzuki1->Final2 1. TFA 2. R-X Suzuki3->... Suzuki4->... Final2->...

Fig. 5: Divergent synthesis workflow for compound library generation.
Development of Chemical Probes

Chemical probes are essential tools for studying protein function in complex biological systems.[11][12] Derivatives of this compound can be readily converted into chemical probes. For example, a fluorescent dye could be attached via amide coupling at the carboxylic acid, while the group introduced via cross-coupling could serve as the binding moiety for a protein of interest. The aniline nitrogen, after deprotection, could be used to attach a photoreactive group for covalent labeling or a biotin tag for affinity purification.

Synthesis of Bioactive Molecules

Derivatives of anthranilic acid have been reported to exhibit a wide range of biological activities. By using this compound as a starting material, researchers can synthesize novel analogs of known bioactive compounds to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Compound Class Derived from Anthranilic Acid Reported Biological Activities Reference
QuinazolinonesAntibacterial, Antifungal, Anti-inflammatory, Anticancer[3][4][5]
N-Acyl Anthranilic AcidsAnti-inflammatory, Antimicrobial[13]
Fenamates (N-Aryl Anthranilic Acids)Non-steroidal anti-inflammatory drugs (NSAIDs)[14][15]
Fused Polycyclic HeterocyclesAntiviral, Anticancer[16][17]
MabA InhibitorsAntitubercular[18]

For instance, many kinase inhibitors incorporate a substituted aniline or benzamide core. A hypothetical inhibitor could be designed where the anthranilamide core provides key hydrogen bonding interactions with the hinge region of a kinase active site. The substituent introduced at the 5-position via a Suzuki coupling could then be optimized to occupy a hydrophobic pocket, enhancing potency and selectivity.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Hypothetical Inhibitor (Derived from Scaffold) Inhibitor->RAF Inhibition

Fig. 6: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in chemical synthesis and biomedical research. Its three distinct functional handles provide a robust framework for constructing diverse and complex molecules through well-established and reliable synthetic methodologies. For researchers in drug discovery and chemical biology, this scaffold offers an efficient starting point for the generation of compound libraries, the development of targeted chemical probes, and the synthesis of novel therapeutic candidates. Mastering the chemistry of this building block can significantly accelerate research programs aimed at understanding and modulating biological systems.

References

The Rising Potential of N-Boc-5-bromoanthranilic Acid Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of anthranilic acid and its derivatives has long been a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, N-Boc-5-bromoanthranilic acid derivatives are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, and potential anticancer, antimicrobial, and anti-inflammatory properties of these molecules. Due to the nascent stage of research specifically focused on this compound derivatives, this guide presents a composite of established methodologies and data from closely related anthranilic acid analogs to provide a robust framework for future investigation.

Synthetic Pathways: Crafting the Core Structure

The synthesis of this compound derivatives typically commences with the protection of the amino group of 5-bromoanthranilic acid with a tert-butoxycarbonyl (Boc) group. This step is crucial to modulate the reactivity of the amine and direct subsequent reactions. The resulting this compound serves as a versatile intermediate for the synthesis of a variety of derivatives, primarily through modification of the carboxylic acid group, often to form amides.[1][2][3][4]

A general synthetic approach involves the activation of the carboxylic acid of this compound, for instance by converting it to an acid chloride, followed by reaction with a diverse range of primary or secondary amines to yield the corresponding N-substituted amides.[3]

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_activation Activation cluster_coupling Amide Coupling 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Protection Boc Anhydride (Boc)₂O, Triethylamine, Solvent 5-Bromoanthranilic_Acid->Protection Step 1 N-Boc-5-bromoanthranilic_Acid This compound Protection->N-Boc-5-bromoanthranilic_Acid Activation Thionyl Chloride (SOCl₂) or Oxalyl Chloride N-Boc-5-bromoanthranilic_Acid->Activation Step 2 Acid_Chloride N-Boc-5-bromoanthraniloyl chloride Activation->Acid_Chloride Amine Primary or Secondary Amine (R₁R₂NH) Derivatives This compound Amide Derivatives Acid_Chloride->Derivatives Step 3 Amine->Derivatives

General synthetic workflow for this compound amide derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

While specific data on this compound derivatives is limited, the broader class of anthranilic acid derivatives has demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity Data for Anthranilic Acid Analogs

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinazolinone derivatives of anthranilic acidMCF-7 (Breast)100[1]
N-acyl anthranilamidesVariousNot specified[2]
Benzamide derivativesHT-29 (Colon)3.9 - 15.3[1]

Note: The data presented are for related anthranilic acid derivatives and serve as a reference for the potential activity of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat with N-Boc-5-bromoanthranilic acid derivatives Incubation_24h_1->Compound_Treatment Incubation_24_72h Incubate for 24-72h Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT solution Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization buffer Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of anthranilic acid have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.

Table 2: Representative Antimicrobial Activity Data for Anthranilic Acid Analogs

Compound ClassMicroorganismMIC (µg/mL)Reference
N-Benzamide derivativesEscherichia coli>100[3]
N-Benzamide derivativesStaphylococcus aureus>100[3]
Sulfonamide derivatives of anthranilic acidCandida albicansNot specified[1]

Note: The data presented are for related anthranilic acid derivatives and serve as a reference for the potential activity of this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11][12][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compounds in 96-well plates Start->Compound_Dilution Inoculum_Preparation Prepare standardized microbial inoculum Compound_Dilution->Inoculum_Preparation Inoculation Inoculate wells with microbial suspension Inoculum_Preparation->Inoculation Incubation Incubate plates for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Anthranilic acid derivatives are known to possess anti-inflammatory properties. A common mechanism of action for anti-inflammatory drugs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.[14][15][16][17]

NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and IL-1. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][15][16][18]

NF_kappaB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IKB_alpha IκBα IKK_Complex->IKB_alpha phosphorylates NF_kappaB NF-κB (p50/p65) IKB_alpha->NF_kappaB inhibits IKB_alpha_P P-IκBα IKB_alpha->IKB_alpha_P Ubiquitination Ubiquitination & Degradation IKB_alpha_P->Ubiquitination NF_kappaB_active Active NF-κB Ubiquitination->NF_kappaB_active releases Transcription Gene Transcription NF_kappaB_active->Transcription translocates to nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Transcription->Inflammatory_Genes

The canonical NF-κB signaling pathway.

Table 3: Representative Anti-inflammatory Activity Data for Anthranilic Acid Analogs

Compound ClassAssayResultReference
N-substituted anthranilic acid derivativesCarrageenan-induced paw edema in ratsInhibition of edema[1]

Note: The data presented are for related anthranilic acid derivatives and serve as a reference for the potential activity of this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[19][20][21][22][23]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • This compound derivatives

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into control, standard, and test groups.

  • Compound Administration: Administer the vehicle (control), standard drug, or test compounds to the respective groups.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational framework for researchers and drug development professionals to explore the synthesis and biological evaluation of this intriguing class of compounds. The provided experimental protocols and illustrative data from related analogs offer a starting point for systematic investigation. Further research is warranted to synthesize and screen a library of this compound derivatives to elucidate their specific biological activities and mechanisms of action, ultimately paving the way for the discovery of new and effective drugs.

References

An In-depth Technical Guide on N-Boc-5-bromoanthranilic Acid Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of structural analogs of N-Boc-5-bromoanthranilic acid. This class of compounds, characterized by a substituted anthranilic acid scaffold, holds significant promise in medicinal chemistry, particularly in the development of novel anti-inflammatory and anticancer agents. This document details synthetic methodologies, summarizes key biological activities with available quantitative data, and explores the potential mechanisms of action, including modulation of critical signaling pathways.

Core Structure and Rationale for Analogs

This compound serves as a key building block for the synthesis of a diverse library of structural analogs. The core structure consists of a benzene ring substituted with a carboxylic acid, a bromine atom at position 5, and a tert-butoxycarbonyl (Boc) protected amine at position 2. The Boc group is a widely used protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.

The rationale for developing structural analogs of this core structure is to explore the structure-activity relationships (SAR) and optimize the therapeutic potential. Modifications of the carboxylic acid and the aromatic ring can significantly impact the physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-like characteristics and biological activity.

Synthesis of this compound Analogs

The synthesis of this compound analogs primarily involves the derivatization of the carboxylic acid group to form amides and esters.

General Synthesis of the Core Intermediate: this compound

The starting material, 5-bromoanthranilic acid, can be prepared by the bromination of anthranilic acid. The subsequent N-Boc protection is a standard procedure in organic synthesis.

Experimental Protocol: N-Boc Protection of 5-bromoanthranilic acid

  • Materials: 5-bromoanthranilic acid, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA), and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-bromoanthranilic acid in the chosen solvent.

    • Add triethylamine to the solution to act as a base.

    • Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess base, followed by extraction with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the this compound.

Synthesis of Amide Analogs

Amide derivatives are synthesized by coupling this compound with a variety of primary or secondary amines using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling

  • Materials: this compound, a desired amine, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and a catalyst like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) is commonly used as a solvent.

  • Procedure:

    • Dissolve this compound, the amine, and the catalyst in the anhydrous solvent.

    • Add the coupling agent to the mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, the reaction mixture is filtered (if DCC is used, to remove the dicyclohexylurea byproduct) and the solvent is removed under reduced pressure.

    • The residue is then purified, typically by column chromatography on silica gel, to afford the desired N-Boc-5-bromoanthranilamide analog.

Synthesis of Ester Analogs

Ester derivatives can be prepared through Fischer-Speier esterification or by reacting this compound with an alcohol in the presence of a coupling agent.

Experimental Protocol: Esterification

  • Materials: this compound, an alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid) for Fischer-Speier esterification, or a coupling agent like DCC and a catalyst such as DMAP.

  • Procedure (Fischer-Speier):

    • Dissolve this compound in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring by TLC.

    • After completion, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude ester.

    • Purify the product by column chromatography.

Biological Properties of this compound Analogs

While specific data on a wide range of this compound analogs is limited in publicly available literature, the biological activities of closely related N-substituted anthranilic acid derivatives provide valuable insights into their potential therapeutic applications. These compounds have demonstrated significant anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

N-acyl-5-bromoanthranilic acids have been reported to possess potent anti-inflammatory properties. For instance, N-(o-anisoyl)-5-bromanthranilic acid has been shown to exhibit a 49% inhibition of carrageenan-induced paw edema in rats. The mechanism of anti-inflammatory action is believed to involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

Table 1: Anti-inflammatory Activity of Selected Anthranilic Acid Analogs

CompoundAssayResultReference
N-(o-anisoyl)-5-bromanthranilic acidCarrageenan-induced rat paw edema49% inhibition[1]
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesTrypsin inhibition assayIC50: 0.04–0.07 mg/mL[2]
Anticancer Activity

Several studies have highlighted the potential of anthranilic acid derivatives as anticancer agents. Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, with IC50 values indicating their potency. For example, some amide derivatives of other complex molecules have shown potent cytotoxic activity against cancer cell lines like HepG2 with IC50 values in the sub-micromolar range.[4]

Table 2: Anticancer Activity of Selected Amide Analogs

Compound ClassCell LineIC50 (µM)Reference
Amides based on TMP moietyHepG20.65 - 16.24[4]
Pentacyclic benzimidazole amidesZ-1382.1[5]
Biphenyl amide analoguesA549, HT-29, etc.Varies[6]

Note: The data presented is for structurally related amide compounds, suggesting the potential for N-Boc-5-bromoanthranilamide analogs to exhibit similar activities.

Signaling Pathway Modulation: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7] Anthranilic acid derivatives have been suggested to act as blockers of the MAPK pathway.[3]

The classical MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade.[7] Extracellular signals activate Ras, which in turn activates a cascade of kinases: Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell growth and survival.

Below is a simplified diagram of the MAPK signaling pathway, which can be a potential target for this compound analogs.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates and Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Analogs N-Boc-5-bromoanthranilic acid analogs Analogs->Raf Potential Inhibition Analogs->MEK Potential Inhibition

Caption: Simplified MAPK signaling pathway and potential inhibition points for this compound analogs.

Experimental Workflows

The development and evaluation of this compound analogs follow a structured workflow, from synthesis to biological characterization.

Experimental_Workflow Start Design of Analogs Synthesis Synthesis of N-Boc-5-bromoanthranilic acid and its analogs (Amides, Esters) Start->Synthesis Purification Purification and Characterization (TLC, Column Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In vitro Biological Screening Purification->Biological_Screening Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition, anti-protease assay) Biological_Screening->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT assay on cancer cell lines) Biological_Screening->Anticancer SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR_Analysis Anticancer->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_vivo In vivo Studies (Animal models) Lead_Optimization->In_vivo End Preclinical Candidate In_vivo->End

Caption: General experimental workflow for the development of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. While direct biological data for a wide range of N-Boc protected analogs is still emerging, the potent anti-inflammatory and anticancer activities observed in closely related N-substituted anthranilic acid derivatives strongly support their further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of N-Boc-5-bromoanthranilamide and -ester analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on signaling pathways like MAPK, will be crucial for the rational design of more potent and selective drug candidates. Further in vivo studies will be necessary to validate the therapeutic potential of the most promising lead compounds.

References

N-Boc-5-bromoanthranilic Acid: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-5-bromoanthranilic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its historical context, synthesis, physicochemical properties, and its role as a versatile intermediate in the development of novel therapeutics.

Introduction and Historical Context

This compound belongs to the class of protected amino acids, which are fundamental reagents in peptide synthesis and the broader field of organic chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of 5-bromoanthranilic acid serves to temporarily mask the reactivity of the amino group, allowing for selective chemical transformations at other positions of the molecule.

The history of this compound is intrinsically linked to the development of its two constituent parts: 5-bromoanthranilic acid and the Boc protecting group.

5-Bromoanthranilic Acid: The synthesis of 5-bromoanthranilic acid was first reported in the early 20th century. One of the earliest documented preparations involves the bromination of anthranilic acid in glacial acetic acid[1]. This foundational work laid the groundwork for the availability of this key substituted aromatic intermediate.

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group was introduced as a protecting group for amines in the mid-20th century and has since become one of the most widely used protecting groups in organic synthesis, particularly in peptide chemistry. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, while being stable to a wide range of other reagents.

While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in a survey of the literature, its preparation follows well-established and routine procedures for the N-Boc protection of anilines. Its emergence as a commercially available and widely used building block is a testament to its utility in the synthesis of complex molecules, particularly in the realm of drug discovery. As a bifunctional molecule, it offers orthogonal handles for chemical modification, with the carboxylic acid available for amide bond formation and the protected amine poised for deprotection and subsequent derivatization.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the precursor, 5-bromoanthranilic acid, and provides expected or typical data for the N-Boc protected product based on general chemical principles and data from closely related compounds.

Table 1: Physicochemical Properties

Property5-Bromoanthranilic AcidThis compound (Expected)
Molecular Formula C₇H₆BrNO₂C₁₂H₁₄BrNO₄
Molecular Weight 216.03 g/mol 316.15 g/mol
Appearance Crystals[1]White to off-white solid
Melting Point 218-219 °C[1]Not consistently reported; expected to be lower than the starting material due to the bulky protecting group.
Solubility Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone[1].Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Table 2: Spectroscopic Data

Spectroscopy5-Bromoanthranilic Acid (Typical/Reported Data)This compound (Expected)
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm; broad signals for -NH₂ and -COOH protons.Aromatic protons in the range of 7.5-8.5 ppm; a singlet for the Boc group protons around 1.5 ppm; a signal for the N-H proton; a signal for the carboxylic acid proton.
IR (Infrared) Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (approx. 1670-1700 cm⁻¹), and C-Br stretching.Additional strong C=O stretching from the Boc group (approx. 1710-1740 cm⁻¹); N-H stretching (approx. 3300-3400 cm⁻¹); C=O stretching of the carboxylic acid (approx. 1680-1710 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns for bromine.

Experimental Protocols

The synthesis of this compound is a two-step process starting from anthranilic acid. The experimental protocols provided below are based on well-established literature procedures for similar transformations.

Synthesis of 5-Bromoanthranilic Acid

This protocol is adapted from the classical method of bromination of anthranilic acid[1].

Materials:

  • Anthranilic acid

  • Glacial acetic acid

  • Bromine

  • Hydrochloric acid (concentrated)

  • Benzene (for washing, use with appropriate safety precautions)

  • Distilled water

Procedure:

  • Dissolve anthranilic acid in glacial acetic acid in a flask and cool the mixture to below 15°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. Continue the addition until a persistent reddish-brown color of bromine is observed.

  • A thick mass of white crystals, the hydrobromide salts of mono- and di-bromo anthranilic acids, will form.

  • Filter the precipitate and wash it with benzene to remove excess bromine.

  • Dry the crude product.

  • To isolate the 5-bromoanthranilic acid, boil the crude product with water containing concentrated hydrochloric acid and filter the hot solution.

  • The insoluble residue is extracted twice more with boiling water.

  • Upon cooling the combined filtrates, 5-bromoanthranilic acid will precipitate as crystals.

  • Collect the crystals by filtration, wash with cold water, and dry.

Synthesis of this compound

This is a general and robust procedure for the N-Boc protection of anilines, adapted for 5-bromoanthranilic acid.

Materials:

  • 5-Bromoanthranilic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend 5-bromoanthranilic acid in the chosen solvent (e.g., DCM or THF) in a round-bottom flask.

  • Add triethylamine (approximately 1.1 to 1.5 equivalents) to the suspension and stir until the starting material dissolves.

  • Add di-tert-butyl dicarbonate (approximately 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Logical and Experimental Workflows

The synthesis of this compound from anthranilic acid is a straightforward two-step process that is fundamental to its availability as a building block.

Synthesis_Workflow A Anthranilic Acid B Bromination A->B Br₂ Glacial Acetic Acid C 5-Bromoanthranilic Acid B->C D N-Boc Protection C->D (Boc)₂O Base (e.g., Et₃N) E This compound D->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from N-Boc-5-bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinazolinone-based drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The presence of a bromine substituent, specifically at the 6-position of the quinazolinone ring, can significantly enhance the therapeutic potential of these compounds by modulating their lipophilicity and metabolic stability.[4][5][6]

This document provides detailed protocols for the synthesis of 6-bromo-substituted quinazolinones starting from N-Boc-5-bromoanthranilic acid. The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine offers a robust strategy for controlled synthesis, preventing unwanted side reactions and allowing for milder reaction conditions during the key cyclization step.[7]

General Reaction Scheme

The overall synthetic strategy involves two key steps:

  • Amidation: Formation of an intermediate amide from this compound.

  • Deprotection and Cyclization: Removal of the Boc protecting group under acidic conditions, which facilitates the intramolecular cyclization to form the stable quinazolinone ring system.

A general two-step synthesis of 6-bromoquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-butoxycarbonylamino)-5-bromobenzamide (Intermediate 2)

This protocol details the conversion of the starting carboxylic acid into its primary amide, a key intermediate for the subsequent cyclization.

Materials:

  • This compound (1)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Ammonia solution (28-30%)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Continue stirring the reaction mixture at 0 °C for 30-45 minutes to form the mixed anhydride.

  • In a separate flask, cool an aqueous solution of ammonia (5.0 eq) to 0 °C.

  • Slowly add the mixed anhydride solution from step 5 to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(tert-butoxycarbonylamino)-5-bromobenzamide (2).

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Bromo-4(3H)-quinazolinone (3) via Boc-Deprotection and Cyclization

This protocol describes the acid-catalyzed removal of the Boc group, which triggers the cyclization to form the final quinazolinone product.

Materials:

  • 2-(tert-butoxycarbonylamino)-5-bromobenzamide (2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the intermediate amide (2) (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) dropwise to the solution at room temperature.[8] Gas evolution (isobutylene) may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is typically rapid.[7][9]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully neutralize the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

  • Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.

  • The product, 6-bromo-4(3H)-quinazolinone, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol to yield the final product (3).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 6-bromo-4(3H)-quinazolinone. (Note: Values are typical and may vary based on specific reaction conditions and scale).

CompoundStepStarting MaterialReagentsSolventYield (%)Purity (by HPLC)Melting Point (°C)
Intermediate (2) 1This compoundEthyl chloroformate, NH₃THF85 - 95>95%155 - 158
Final Product (3) 2Intermediate (2)TFADCM90 - 98>98%288 - 291

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for the synthesis of 6-bromo-4(3H)-quinazolinone from this compound.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Deprotection & Cyclization A 1. Dissolve this compound and TEA in anhydrous THF B 2. Cool to 0°C A->B C 3. Add Ethyl Chloroformate (Mixed Anhydride Formation) B->C D 4. Add to cold NH3 solution C->D E 5. Workup & Extraction D->E F 6. Purify Intermediate (2) E->F G 7. Dissolve Intermediate (2) in DCM F->G Intermediate Product H 8. Add Trifluoroacetic Acid (TFA) G->H I 9. Stir at Room Temperature H->I J 10. Neutralize with NaHCO3 I->J K 11. Filter & Wash Precipitate J->K L 12. Purify Final Product (3) K->L G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinazolinone Derivative (e.g., from Scaffold 3) Inhibitor->PI3K Inhibition

References

Application of N-Boc-5-bromoanthranilic Acid in Palladium-Catalyzed Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Boc-5-bromoanthranilic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a bromine atom for coupling, a protected amine, and a carboxylic acid, allows for diverse and strategic functionalization.

Introduction to this compound in Cross-Coupling

This compound serves as a key substrate in several widely utilized palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted anthranilic acid derivatives. These derivatives are important intermediates for the synthesis of various heterocyclic compounds, such as acridones and benzodiazepines, which are prevalent scaffolds in pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions, allowing for further synthetic manipulations.

Key Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the 5-position, leading to the synthesis of biaryl compounds. These products can serve as precursors to complex heterocyclic systems, such as those found in kinase inhibitors.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O902478
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O801888

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst, and the ligand.

  • Add the base (2.0-3.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd Catalyst, Ligand A->B C Inert Atmosphere: Evacuate & Backfill (x3) B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up: Quench, Extract, Dry F->G Reaction Complete H Purification: Column Chromatography G->H I Product H->I

General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[1][2] This reaction can be applied to this compound to introduce a variety of nitrogen-containing functional groups. Of particular interest is the intramolecular variant of this reaction, which can be used to synthesize heterocyclic structures such as benzodiazepines.[3][4]

Quantitative Data Summary: Intramolecular Buchwald-Hartwig Amination for Benzodiazepine Synthesis

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-5-bromo-2-(aminoethyl)anilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene100875
2Methyl N-Boc-5-bromo-2-(glycylamino)benzoatePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1101268

Experimental Protocol: General Procedure for Intramolecular Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried reaction vessel with the this compound derivative (1.0 equiv.), the palladium precatalyst, and the phosphine ligand.

  • Add the base (1.5-2.0 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the specified temperature with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired heterocyclic product.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Amine Coordination B->C R-NH2, Base D Reductive Elimination C->D D->A Product

Simplified Buchwald-Hartwig catalytic cycle.
Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[2] this compound can be coupled with various alkenes to introduce vinyl groups, which can then be further manipulated. This reaction is valuable for the synthesis of substituted styrenes and other unsaturated systems.

Quantitative Data Summary: Heck Reaction of this compound Esters

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801882
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1203665

Experimental Protocol: General Procedure for Heck Reaction

  • To a thick-walled reaction tube, add the this compound ester (1.0 equiv.), the palladium catalyst, and the ligand (if required).

  • Add the base (1.5-2.5 equiv.) and the alkene (1.5-2.0 equiv.).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring to the indicated temperature.

  • After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture through a short pad of silica gel, washing with the reaction solvent.

  • Concentrate the filtrate, and purify the crude product by column chromatography.

Heck_Reaction_Components cluster_input Inputs cluster_process Process cluster_output Output A N-Boc-5-bromo- anthranilic acid derivative F Heck Coupling Reaction (Heat) A->F B Alkene B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Coupled Product F->G

Logical relationship of Heck reaction components.
Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and organic materials.

Quantitative Data Summary: Sonogashira Coupling of this compound Derivatives

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
21-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80885
3TrimethylsilylacetylenePdCl₂(dppf) (2.5)CuI (5)Et₃N/THFTHF251295

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add the this compound derivative (1.0 equiv.), the palladium catalyst, and the copper(I) iodide cocatalyst.

  • Evacuate the flask and backfill with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (as monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed coupling reactions described herein provide efficient and reliable methods for the functionalization of this substrate, opening avenues for the discovery and development of new therapeutic agents and functional materials. The provided protocols serve as a starting point for researchers, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Deprotection of N-Boc-5-bromoanthranilic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the deprotection of N-Boc-5-bromoanthranilic acid to yield 5-bromoanthranilic acid, a valuable building block in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of two common deprotection methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

5-Bromoanthranilic acid serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and functional materials. Its derivatives have shown potential as anti-inflammatory agents, and the parent compound is a key precursor for more complex molecular architectures in drug discovery. The N-Boc protecting group is widely used to mask the amine functionality during synthetic sequences, and its efficient removal is a critical step in many synthetic routes.

Chemical Transformation and Workflow

The deprotection of this compound involves the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group from the nitrogen atom of the anthranilic acid backbone. This process regenerates the free amine, yielding 5-bromoanthranilic acid. The general transformation is depicted below:

Deprotection_Workflow Start This compound Reaction Deprotection Reaction Start->Reaction Dissolve in organic solvent Acid Acidic Condition (TFA or HCl) Acid->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Quench & Extract Purification Purification (e.g., Recrystallization) Workup->Purification Isolate crude product End 5-bromoanthranilic acid Purification->End Obtain pure product

Figure 1: General workflow for the deprotection of this compound.

Experimental Protocols

Two primary methods for the deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the desired purity of the final product, and the compatibility of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly effective and typically proceeds at room temperature.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 equivalents). A common ratio is a 1:1 mixture of DCM and TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.

    • Re-dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromoanthranilic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the product as its hydrochloride salt, which can be advantageous for handling and purification.

Materials:

  • This compound

  • Dioxane, anhydrous

  • 4M HCl in dioxane solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization to free base)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dioxane in a round-bottom flask.

  • Acid Addition: Add a 4M solution of HCl in dioxane (5-10 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within 2-4 hours, sometimes indicated by the precipitation of the hydrochloride salt.

  • Work-up (for Hydrochloride Salt):

    • Upon completion, remove the solvent under reduced pressure.

    • Add diethyl ether to the residue and triturate to obtain a solid.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 5-bromoanthranilic acid hydrochloride.

  • Work-up (for Free Amine):

    • After removing the solvent, dissolve the residue in water and neutralize with a saturated aqueous solution of NaHCO₃ until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the deprotection of this compound based on general N-Boc deprotection procedures. Actual results may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl in Dioxane
Starting Material This compoundThis compound
Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in Dioxane
Solvent Dichloromethane (DCM)Dioxane
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 3 hours2 - 4 hours
Typical Yield > 90%> 90%
Product Purity (Post-Purification) > 98%> 98%

Signaling Pathway and Logical Relationships

The deprotection reaction follows a well-established acid-catalyzed mechanism.

Deprotection_Mechanism cluster_0 Reaction Steps NBoc This compound Protonation Protonation of Carbonyl Oxygen NBoc->Protonation H+ Cleavage Cleavage of t-Butyl Group Protonation->Cleavage Forms stable t-butyl cation CarbamicAcid Formation of Carbamic Acid Intermediate Cleavage->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Releases CO2 AmineSalt Protonated 5-bromoanthranilic acid (Salt) Decarboxylation->AmineSalt In excess acid FreeAmine 5-bromoanthranilic acid (Free Base) AmineSalt->FreeAmine Neutralization

Figure 2: Mechanism of acid-catalyzed N-Boc deprotection.

Applications in Drug Development and Research

5-Bromoanthranilic acid is a versatile building block in medicinal chemistry and materials science. Its applications include:

  • Synthesis of Bioactive Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical agents.

  • Anti-inflammatory Agents: Derivatives of anthranilic acid are known to possess anti-inflammatory properties.

  • Precursor for Complex Molecules: The amino and carboxylic acid functionalities, along with the bromine atom, provide multiple points for further chemical modification, making it a valuable starting material for the synthesis of complex target molecules in drug discovery programs.

This application note provides a reliable and reproducible guide for the deprotection of this compound. Researchers are encouraged to optimize the reaction conditions based on their specific needs and available equipment.

Application Notes and Protocols for the Use of N-Boc-5-bromoanthranilic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-bromoanthranilic acid is a non-proteinogenic amino acid derivative that offers unique structural features for the design of novel peptides and peptidomimetics. The incorporation of this building block can introduce conformational constraints and provide a site for further chemical modification, making it a valuable tool in drug discovery and materials science. These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Anthranilic acid and its analogs are recognized as privileged pharmacophores in drug development, with applications ranging from anti-inflammatory agents to antiviral and antimicrobial compounds. The strategic placement of a bromine atom on the anthranilic acid scaffold can further enhance the pharmacological properties of the resulting peptides.

This document outlines the general principles, experimental procedures, and expected outcomes for the use of this compound in SPPS.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the incorporation of this compound in a typical Boc-SPPS workflow. Please note that these values are illustrative and may require optimization for specific peptide sequences.

Table 1: Recommended Synthesis Parameters for this compound Incorporation

ParameterRecommended ValueNotes
Resin Merrifield, PAM, or BHA resinChoice depends on desired C-terminus (acid or amide).
Resin Substitution 0.3 - 0.8 mmol/gLower substitution can be beneficial for longer or more complex peptides.
This compound Excess 2 - 4 equivalentsRelative to resin functionalization.
Coupling Reagent Excess 2 - 4 equivalentsRelative to resin functionalization.
Coupling Time 2 - 6 hoursMay require longer coupling times compared to standard amino acids.
Monitoring of Coupling Kaiser Test (for subsequent amino acid)A negative test indicates complete coupling.

Table 2: Typical Reagents and Solvents for Boc-SPPS of Peptides Containing 5-Bromoanthranilic Acid

Reagent/SolventPurposeTypical Concentration/Composition
Dichloromethane (DCM)Resin swelling, washing, reaction solvent-
N,N-Dimethylformamide (DMF)Resin swelling, washing, reaction solvent-
Trifluoroacetic acid (TFA)Nα-Boc deprotection50% in DCM
Diisopropylethylamine (DIEA)Neutralization5-10% in DCM or DMF
HBTU/HOBt or DIC/HOBtCoupling activation0.45 M in DMF
Cleavage CocktailCleavage from resin and side-chain deprotectionTFA/H₂O/TIS (95:2.5:2.5)

Experimental Protocols

Caution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a 5-bromoanthranilic acid residue using standard Boc-SPPS chemistry.

1. Resin Preparation and Swelling:

  • Place the desired resin (e.g., Merrifield resin, 1.0 g, 0.5 mmol/g) in a fritted reaction vessel.

  • Add dichloromethane (DCM, 15 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin.

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh 50% TFA/DCM solution (15 mL) and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (15 mL) to the resin.

  • Agitate the mixture for 2 minutes and drain.

  • Repeat the neutralization step with fresh 10% DIEA/DCM solution (15 mL) for 5 minutes.

  • Drain the solution and wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (10 mL).

  • Add DIEA (6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • To monitor the reaction, a small sample of the resin can be taken for a Kaiser test after coupling the subsequent amino acid. A negative test (yellow beads) indicates successful coupling of the following amino acid, implying the 5-bromoanthranilic acid was successfully incorporated. If the coupling is incomplete, the coupling step can be repeated.

5. Capping (Optional):

  • If the coupling of this compound is found to be incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89, v/v/v) for 30 minutes.

  • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

6. Subsequent Cycles:

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the solid support and removes the side-chain protecting groups.

1. Resin Preparation:

  • After the final Nα-Boc deprotection, wash the peptide-resin with DCM (3 x 15 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage:

  • Prepare a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive.

  • Add the cleavage cocktail (10 mL per 100 mg of resin) to the dry peptide-resin in a suitable reaction vessel.

  • Agitate the mixture for 2-3 hours at room temperature.

3. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10-fold volume excess).

  • Place the mixture at -20°C for at least 30 minutes to facilitate precipitation.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

4. Purification:

  • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • The purified fractions are then lyophilized to obtain the final peptide product.

Visualizations

Logical Workflow for SPPS using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Nα-Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA/H₂O/TIS) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Decision Pathway for Handling Incomplete Coupling

Incomplete_Coupling_Workflow cluster_outcomes Start Coupling of this compound KaiserTest Perform Kaiser Test after next coupling Start->KaiserTest Result KaiserTest->Result Negative Negative (Yellow) Coupling Successful Result->Negative Test Result Positive Positive (Blue) Incomplete Coupling Result->Positive Test Result Proceed Proceed to next cycle Negative->Proceed Recouple Recouple with fresh reagents Positive->Recouple Recouple->KaiserTest Re-test Capping Cap unreacted amines Recouple->Capping If still positive Capping->Proceed

Caption: Decision workflow for addressing incomplete coupling during SPPS.

The Strategic Utility of N-Boc-5-bromoanthranilic Acid in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Boc-5-bromoanthranilic acid has emerged as a pivotal precursor in the field of medicinal chemistry for the targeted synthesis of a diverse array of heterocyclic compounds, most notably quinazolinones. The strategic placement of the bromine atom at the 5-position and the Boc-protecting group on the amine provides a versatile platform for constructing complex molecular architectures with significant therapeutic potential. This document outlines the application of this precursor in the development of potent kinase inhibitors, particularly dual PI3K/HDAC inhibitors, and provides detailed protocols for their synthesis and subsequent functionalization.

The quinazolinone scaffold is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its ability to modulate key cellular signaling pathways.[1][2] By utilizing this compound, researchers can efficiently synthesize 6-bromoquinazolinone intermediates. The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][4] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against biological targets.[2]

Application in Kinase Inhibitor Drug Discovery

A significant application of heterocycles derived from this compound is in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1] Specifically, the quinazolinone core has been successfully employed in the design of dual inhibitors targeting both Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylases (HDACs).[5][6][7] Simultaneous inhibition of these two pathways has been shown to overcome resistance to single-agent therapies and induce synergistic anti-tumor activity.[5][8]

Quantitative Data Summary

The following table summarizes the biological activity of representative quinazolinone-based dual PI3K/HDAC inhibitors, demonstrating the potency achievable with this scaffold.

Compound IDTarget(s)IC50 (nM)Cell LineReference
Compound 31f PI3Kα2.5Jeko-1 (Mantle cell lymphoma)[8]
PI3Kβ80.5[8]
PI3Kγ34.6[8]
PI3Kδ21.3[8]
HDAC11.9[8]
HDAC23.3[8]
HDAC375.5[8]
Compound 9q PI3Kα372MV4-11 (Leukemia)[6]
HDAC64.5[6]
Compound 25 CDK9142MCF-7 (Breast cancer)[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 6-bromoquinazolinones from this compound and their subsequent functionalization.

Protocol 1: Synthesis of 6-Bromo-2-methyl-4(3H)-quinazolinone

This protocol outlines a two-step synthesis of a 6-bromo-quinazolinone, a core intermediate. The initial N-Boc protection of 5-bromoanthranilic acid is a standard procedure.

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • To a solution of this compound (1 equivalent) in acetic anhydride (excess, serving as both reagent and solvent), heat the mixture to reflux for 5 hours under anhydrous conditions.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, distill off the excess acetic anhydride under reduced pressure.

  • Cool the reaction mixture to room temperature. The resulting solid is the crude 6-bromo-2-methyl-3,1-benzoxazin-4-one.

  • Filter the solid and dry it under vacuum. The crude product can be recrystallized from absolute ethanol for purification.[10]

Step 2: Synthesis of 6-Bromo-2-methyl-4(3H)-quinazolinone

  • Dissolve 6-bromo-2-methyl-3,1-benzoxazin-4-one (1 equivalent) and ammonium acetate (2 equivalents) in glacial acetic acid.

  • Reflux the mixture for 5-6 hours.

  • Monitor the reaction progress using TLC.

  • After cooling, pour the reaction mixture onto crushed ice with continuous stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-bromo-2-methyl-4(3H)-quinazolinone.

Protocol 2: Palladium-Catalyzed Amination of 6-Bromo-4(3H)-quinazolinone

This protocol describes a general method for the functionalization of the 6-bromo position, enabling the introduction of various side chains.

  • In a reaction vessel, combine 6-bromo-4(3H)-quinazolinone (1 equivalent), the desired primary or secondary amine (1.2 equivalents), palladium(II) acetate (5 mol%), Xantphos (7.5 mol%), and cesium carbonate (2 equivalents).[3]

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at 100°C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 6-amino-substituted quinazolinone.

Visualizations

The following diagrams illustrate the synthetic pathway and a key biological signaling pathway targeted by the synthesized compounds.

synthetic_pathway start This compound benzoxazinone 6-Bromo-2-substituted-3,1-benzoxazin-4-one start->benzoxazinone Acetic Anhydride, Reflux quinazolinone 6-Bromo-2-substituted-4(3H)-quinazolinone benzoxazinone->quinazolinone R-NH2, Glacial Acetic Acid, Reflux final_product 6-Amino-2-substituted-4(3H)-quinazolinone (e.g., PI3K/HDAC Inhibitor) quinazolinone->final_product Amine, Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 100°C

Caption: Synthetic route to substituted quinazolinones.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth HDAC HDAC TumorSuppressor Tumor Suppressor Gene Expression HDAC->TumorSuppressor represses Histones Histones (acetylated) Histones->HDAC deacetylates Inhibitor Quinazolinone-based Dual Inhibitor Inhibitor->PI3K Inhibitor->HDAC

References

Application Note: A Detailed Protocol for the N-Boc Protection of 5-Bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1] The reagent of choice for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride.[2]

5-Bromoanthranilic acid is a valuable synthetic intermediate, serving as a building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The selective protection of its amino group is a critical step to allow for subsequent chemical modifications of the carboxylic acid moiety without interference from the nucleophilic amine. This application note provides a detailed, step-by-step experimental protocol for the efficient N-Boc protection of 5-bromoanthranilic acid, yielding 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid.

Reaction Scheme

The reaction involves the nucleophilic attack of the amino group of 5-bromoanthranilic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct.[1]

Chemical Reaction: N-Boc Protection of 5-Bromoanthranilic Acid

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the N-Boc protection of 5-bromoanthranilic acid.

Materials and Equipment

  • Reagents:

    • 5-Bromoanthranilic acid (C₇H₆BrNO₂, MW: 216.03 g/mol )

    • Di-tert-butyl dicarbonate (Boc₂O, C₁₀H₁₈O₅, MW: 218.25 g/mol )[2]

    • Triethylamine (TEA, C₆H₁₅N, MW: 101.19 g/mol )

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware

    • pH paper or pH meter

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoanthranilic acid (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water (approx. 45 mL for 500 mg of starting material).[3]

  • Base Addition: Add triethylamine (3.0 eq) to the solution and stir for 5 minutes at room temperature until all solids are dissolved.[3]

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add di-tert-butyl dicarbonate (1.5 eq) to the solution in one portion.[3]

  • Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then allow it to slowly warm to room temperature and continue stirring for an additional 12-16 hours (overnight).[3][4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF from the mixture using a rotary evaporator.

  • Aqueous Work-up (Part 1): Dilute the remaining aqueous solution with deionized water (approx. 20 mL). Wash the aqueous layer with hexanes (2 x 20 mL) to remove unreacted Boc anhydride and other nonpolar impurities. Discard the organic (hexane) layers.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 1 M HCl. A white precipitate of the product should form. Extract the product from the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Aqueous Work-up (Part 2): Combine the organic (ethyl acetate) extracts in a separatory funnel. Wash the combined extracts sequentially with deionized water (1 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-5-bromoanthranilic acid.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from an ethyl acetate/hexane solvent system can be performed.

Characterization The identity and purity of the final product, 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Data Presentation

The following table summarizes the quantities of reagents for a typical reaction starting with 1.0 gram of 5-bromoanthranilic acid.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount
5-Bromoanthranilic Acid216.031.04.631.00 g
Di-tert-butyl dicarbonate218.251.56.951.52 g
Triethylamine101.193.013.891.93 mL

Note: Typical yields for this reaction are generally high, often exceeding 90% after purification.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G A 1. Dissolve Reactants (5-Bromoanthranilic Acid, TEA) in THF/Water B 2. Cool Mixture to 0 °C A->B Stir 5 min C 3. Add Boc₂O B->C D 4. Stir Reaction (0 °C to RT, Overnight) C->D E 5. Remove THF (Rotary Evaporation) D->E TLC Monitoring F 6. Aqueous Work-up (Wash with Hexanes) E->F G 7. Acidify & Extract (HCl, then EtOAc) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) G->H I 9. Purify Product (Recrystallization, if needed) H->I J Final Product: This compound I->J

References

Application Notes and Protocols for the N-Acylation of 5-Bromoanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the reaction of N-Boc-5-bromoanthranilic acid with acyl chlorides, a key transformation in the synthesis of various pharmaceutically active compounds, including quinazolinones. The protocols cover the initial deprotection of the N-Boc group followed by the N-acylation with various acyl chlorides.

Introduction

N-acylated anthranilic acid derivatives are important intermediates in medicinal chemistry and drug discovery. The reaction of 5-bromoanthranilic acid with acyl chlorides yields N-acyl-5-bromoanthranilic acids, which can be further cyclized to form quinazolinone scaffolds. Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis typically begins with 5-bromoanthranilic acid, which can be obtained from this compound via a deprotection step.

Reaction Workflow

The overall process involves two main stages: the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound, followed by the N-acylation of the resulting 5-bromoanthranilic acid with an appropriate acyl chloride.

Reaction Workflow cluster_0 Step 1: N-Boc Deprotection cluster_1 Step 2: N-Acylation N-Boc-5-bromoanthranilic_acid This compound 5-bromoanthranilic_acid 5-bromoanthranilic acid N-Boc-5-bromoanthranilic_acid->5-bromoanthranilic_acid  Acidic  Conditions N-Acyl-5-bromoanthranilic_acid N-Acyl-5-bromoanthranilic acid 5-bromoanthranilic_acid->N-Acyl-5-bromoanthranilic_acid Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N-Acyl-5-bromoanthranilic_acid Quinazolinone_Synthesis Quinazolinone Derivatives N-Acyl-5-bromoanthranilic_acid->Quinazolinone_Synthesis  Further  Cyclization Application_Context Start This compound Step1 Deprotection Start->Step1 Intermediate1 5-Bromoanthranilic acid Step1->Intermediate1 Step2 N-Acylation with Acyl Chloride Intermediate1->Step2 Intermediate2 N-Acyl-5-bromoanthranilic acid Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product Quinazolinone Derivative Step3->Product Application Biological Activity (e.g., Anticancer, Antibacterial) Product->Application

References

The Strategic Role of N-Boc-5-bromoanthranilic Acid in the Synthesis of Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – N-Boc-5-bromoanthranilic acid has emerged as a pivotal starting material in the synthesis of complex pharmaceutical intermediates, particularly for the development of targeted kinase inhibitors. Its unique structural features, combining a protected aniline, a carboxylic acid, and a reactive bromine atom, offer a versatile platform for constructing diverse molecular architectures. This application note details the utility of this compound in the synthesis of a key biaryl intermediate, a common scaffold in kinase inhibitors targeting signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Casein Kinase 2 alpha 1 (CSNK2A1) pathways.

Introduction

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The N-Boc protecting group serves to modulate the reactivity of the aniline nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. This strategic protection is crucial for the synthesis of highly functionalized pharmaceutical intermediates.

One of the key applications of this compound is in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. These biaryl structures are central to the design of numerous kinase inhibitors, which function by blocking the activity of specific kinases involved in cell signaling, proliferation, and angiogenesis.

Application: Synthesis of a Biaryl Intermediate for Kinase Inhibitors

This section outlines the synthesis of N-Boc-5-(3-methoxyphenyl)anthranilic acid, a representative pharmaceutical intermediate that can be further elaborated to generate potent kinase inhibitors. This intermediate is synthesized via a Suzuki-Miyaura cross-coupling reaction between this compound and (3-methoxyphenyl)boronic acid.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the synthesis of N-Boc-5-(3-methoxyphenyl)anthranilic acid.

Materials:

  • This compound

  • (3-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), (3-methoxyphenyl)boronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-5-(3-methoxyphenyl)anthranilic acid.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids. [1]

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the starting material to the potential application of the synthesized intermediate in targeting a key signaling pathway.

workflow cluster_synthesis Synthesis of Pharmaceutical Intermediate cluster_application Application in Drug Discovery Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagent (3-Methoxyphenyl)boronic acid Reagent->Reaction Intermediate N-Boc-5-(3-methoxyphenyl)anthranilic acid Reaction->Intermediate Elaboration Further Synthetic Modifications Intermediate->Elaboration Drug Kinase Inhibitor (e.g., VEGFR-2/CSNK2A Inhibitor) Elaboration->Drug Target VEGFR-2/CSNK2A Signaling Pathway Drug->Target Inhibits

Synthesis and Application Workflow.

Signaling Pathway Inhibition

The biaryl intermediate synthesized from this compound serves as a scaffold for developing inhibitors of critical signaling pathways in cancer, such as the VEGFR-2 and CSNK2A1 pathways.

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[2] Inhibitors targeting VEGFR-2 can block these signaling cascades, thereby inhibiting angiogenesis and suppressing tumor growth.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Simplified VEGFR-2 Signaling Pathway.

CSNK2A1 Signaling Pathway:

Casein Kinase 2 Alpha 1 (CSNK2A1) is a serine/threonine protein kinase that is ubiquitously expressed and constitutively active.[4][5] It is involved in a wide range of cellular processes, including cell cycle control, apoptosis, and transcription.[5][6][7] Dysregulation of CSNK2A1 activity has been implicated in various diseases, including cancer. CSNK2A1 can phosphorylate numerous substrates, thereby influencing multiple signaling pathways such as the Wnt signaling pathway.[6][7][8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides an efficient route to biaryl compounds that are key scaffolds for the development of targeted kinase inhibitors. The ability to selectively functionalize the anthranilic acid core allows for the generation of diverse libraries of compounds for screening against critical cancer targets like VEGFR-2 and CSNK2A1, highlighting the strategic importance of this intermediate in modern drug discovery and development.

References

Application of N-Boc-5-bromoanthranilic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-bromoanthranilic acid is a versatile and highly valuable building block in medicinal chemistry. Its unique structural features—a protected amine, a carboxylic acid, and a bromine atom on an aromatic ring—provide multiple points for chemical modification, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amino group, while the bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carboxylic acid moiety allows for the formation of amide bonds, a common linkage in many drug molecules. This combination of reactive sites makes this compound a privileged scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

Core Applications in Drug Discovery

The strategic placement of functional groups on the this compound scaffold allows for its application in several key areas of drug discovery:

  • Synthesis of Kinase Inhibitors: The anthranilic acid core is a well-established scaffold for the development of kinase inhibitors. The bromine atom can be functionalized via Suzuki or Buchwald-Hartwig coupling to introduce various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases. The amino and carboxylic acid groups can be modified to enhance binding affinity and selectivity. Notably, derivatives of anthranilic acid have been investigated as inhibitors of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[1]

  • Development of Anti-inflammatory Agents: N-substituted anthranilic acid derivatives, such as mefenamic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a starting material for the synthesis of novel anti-inflammatory compounds with potentially improved efficacy and safety profiles. The bromine atom allows for the introduction of diverse substituents that can modulate the compound's activity against inflammatory targets like cyclooxygenase (COX) enzymes.

  • Anticancer Drug Discovery: The versatility of this compound has been exploited in the synthesis of novel anticancer agents. By modifying the core structure, researchers have developed compounds with potent antiproliferative activity against various cancer cell lines.[2] These modifications often involve palladium-catalyzed cross-coupling reactions to build complex molecular architectures that can interact with specific targets in cancer cells.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize quantitative data for various derivatives synthesized from this compound, highlighting their potential as therapeutic agents.

Table 1: Kinase Inhibitory Activity of Anthranilic Acid Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based Assay IC50 (µM)Reference
AAL993 VEGFR---[3]
PD184352 MEK1/2---[3]
Derivative 11 EGFR--91% inhibition at 10 nM[4]
Derivative 13 EGFR--92% inhibition at 10 nM[4]

Table 2: Anticancer Activity of Anthranilic Acid Derivatives

Compound IDCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
Pyridinyl ester 25 Various<0.1--[2]
Compound 4e SNB-75 (CNS)--PGI = 41.25% at 10 µM[5]
Compound 4i SNB-75 (CNS)--PGI = 38.94% at 10 µM[5]
Compound 4i UO-31 (Renal)--PGI = 30.14% at 10 µM[5]

Table 3: Anti-inflammatory Activity of N-Acyl-5-bromoanthranilic Acids

CompoundAnti-inflammatory Activity (% inhibition of carrageenan-induced paw edema)Reference
N-(o-anisoyl)-5-bromanthranilic acid 49%[2]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (3.0 equivalents), and palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation

This protocol outlines the formation of an amide bond between the carboxylic acid of an this compound derivative and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound derivative (with a substituent at the 5-position from a previous reaction)

  • Amine (primary or secondary, 1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash column chromatography.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected anthranilic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Visualizations

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Anthranilic acid derivatives have been developed as inhibitors of key kinases within this pathway, such as MEK1/2.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Anthranilic Acid Derivative (e.g., PD184352) Inhibitor->MEK

Caption: Inhibition of the MAPK signaling pathway by an anthranilic acid derivative.

Experimental Workflow: Synthesis of a Kinase Inhibitor

The following diagram illustrates a typical synthetic workflow for preparing a kinase inhibitor starting from this compound.

Synthesis_Workflow Start N-Boc-5-bromoanthranilic acid Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Suzuki Intermediate1 5-Aryl-N-Boc- anthranilic acid Suzuki->Intermediate1 Amidation Amide Formation (Amine, Coupling agent) Intermediate1->Amidation Intermediate2 N-Boc protected final scaffold Amidation->Intermediate2 Deprotection N-Boc Deprotection (TFA) Intermediate2->Deprotection Final Final Kinase Inhibitor Deprotection->Final

Caption: General synthetic workflow for kinase inhibitor development.

Logical Relationships in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. The diagram below illustrates the logical process of modifying the this compound scaffold to improve biological activity.

SAR_Logic Scaffold This compound Scaffold R1 Modification at C5 (Suzuki, etc.) Scaffold->R1 R2 Amide Modification (Carboxylic Acid) Scaffold->R2 R3 Amine Modification (After Deprotection) Scaffold->R3 Activity Biological Activity (e.g., IC50) R1->Activity R2->Activity R3->Activity Potency Improved Potency Activity->Potency Selectivity Improved Selectivity Activity->Selectivity

Caption: SAR exploration of the anthranilic acid scaffold.

References

Application Notes and Protocols for N-Boc-5-bromoanthranilic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-bromoanthranilic acid is a versatile heterobifunctional linker molecule with potential applications in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure incorporates three key functionalities: a Boc-protected amine, a carboxylic acid, and a bromo-substituted aromatic ring. This arrangement allows for a sequential and controlled conjugation strategy. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions to allow for subsequent conjugation. The carboxylic acid can be activated for coupling to amine-containing biomolecules or surfaces. The bromo group on the anthranilic acid ring offers a site for palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling the attachment of various payloads or other molecular entities.

The anthranilic acid core itself may impart favorable physicochemical properties to the resulting bioconjugate, as derivatives of this scaffold are known to possess a wide range of biological activities.[1][2] This document provides detailed application notes and illustrative protocols for the use of this compound as a linker in bioconjugation.

Key Features and Applications

  • Orthogonal Reactivity: The distinct reactivity of the protected amine, carboxylic acid, and the bromo group allows for a stepwise and controlled construction of complex bioconjugates.

  • Tunable Properties: The anthranilic acid scaffold can be further modified to modulate the solubility, stability, and pharmacokinetic profile of the final conjugate.

  • Versatile Conjugation Chemistry: The bromo substituent enables access to a variety of conjugation strategies, including well-established palladium-catalyzed cross-coupling reactions.[3][4]

  • Potential for Bioactivity: The inherent biological activities of anthranilic acid derivatives could offer synergistic effects in the final bioconjugate.[1][5][6][7]

Potential Applications:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[8][9]

  • PROTACs and Molecular Glues: Synthesis of molecules that induce protein degradation.

  • Targeted Drug Delivery: Conjugation of drugs to targeting ligands such as peptides or small molecules.

  • Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides.

  • Surface Immobilization: Covalent attachment of biomolecules to solid supports for diagnostic or purification purposes.

Data Presentation

The following tables provide illustrative quantitative data for bioconjugation reactions using a linker analogous to this compound. These values are representative and will require optimization for specific applications.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) for ADC Synthesis

Antibody Concentration (mg/mL)Linker-Payload Molar ExcessReaction Time (h)Achieved DARConjugation Efficiency (%)
5543.895
51047.290
10523.588
101026.986

Table 2: Illustrative Yields for a Two-Step Conjugation Protocol

StepReactantsMolar Ratio (Biomolecule:Reagent)Reaction Time (h)Yield (%)
1. Amide CouplingBiomolecule-NH2 + Activated Linker-COOH1:5285
2. Suzuki CouplingBiomolecule-Linker-Br + Payload-Boronic Acid1:3670

Experimental Protocols

The following are detailed, hypothetical protocols for using this compound as a linker. Note: These protocols are illustrative and require optimization based on the specific biomolecule, payload, and desired final product.

Protocol 1: Two-Step Conjugation to an Amine-Containing Biomolecule via Amide Coupling and Suzuki Coupling

This protocol describes the conjugation of a payload to a biomolecule (e.g., a protein with accessible lysine residues) using this compound as the linker. The first step involves activating the carboxylic acid of the linker and coupling it to the biomolecule. The second step is the attachment of the payload via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Payload with a boronic acid or boronate ester functionality

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Activation of this compound and Conjugation to Biomolecule

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the linker solution.

    • Stir the reaction mixture at room temperature for 1 hour to generate the NHS ester.

  • Conjugation to Biomolecule:

    • Prepare the biomolecule in PBS (pH 7.4) at a concentration of 5-10 mg/mL.

    • Slowly add a 5- to 20-fold molar excess of the activated linker solution to the biomolecule solution with gentle stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the biomolecule-linker conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Step 2: Suzuki Coupling of Payload to the Biomolecule-Linker Conjugate

  • Reaction Setup:

    • To the purified biomolecule-linker conjugate in an appropriate buffer (e.g., PBS with 10% DMF), add 3-5 equivalents of the payload-boronic acid.

    • Add 1.5-2 equivalents of a water-soluble base (e.g., K2CO3).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition and Incubation:

    • Add 0.1-0.2 equivalents of the palladium catalyst (e.g., Pd(PPh3)4) to the reaction mixture.

    • Incubate the reaction at 37°C for 4-8 hours with gentle agitation. Monitor the reaction progress if possible (e.g., by LC-MS for smaller biomolecules).

  • Purification:

    • Purify the final bioconjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove the catalyst, excess payload, and other reagents.

    • Characterize the final conjugate to determine the drug-to-biomolecule ratio (DBR) and confirm its integrity.

Protocol 2: N-Boc Deprotection and Subsequent Conjugation

This protocol outlines the removal of the Boc protecting group from the linker (either before or after conjugation to the first biomolecule) to expose the amine for a subsequent reaction.

Materials:

  • Boc-protected conjugate or this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization buffer (e.g., 1 M sodium bicarbonate)

  • Purification columns

Procedure:

  • Deprotection:

    • Dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS for small molecules.

    • Remove the TFA and DCM under reduced pressure.

  • Neutralization and Purification (for small molecules):

    • Redissolve the residue in a suitable organic solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the deprotected product and purify by column chromatography.

  • Buffer Exchange (for bioconjugates):

    • For deprotection of a Boc group on a bioconjugate, immediately after the reaction, purify the conjugate using a desalting column equilibrated with the desired reaction buffer for the next conjugation step to remove TFA.

  • Subsequent Conjugation:

    • The newly exposed amine is now available for reaction with an NHS-ester, isothiocyanate, or other amine-reactive functional groups on the second molecule to be conjugated.

Mandatory Visualizations

experimental_workflow_protocol1 cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Suzuki Coupling linker This compound activation Activate COOH (EDC, NHS) linker->activation activated_linker Activated Linker (NHS Ester) activation->activated_linker conjugate1 Biomolecule-Linker-Br activated_linker->conjugate1 biomolecule Biomolecule-NH2 biomolecule->conjugate1 purification1 Purification conjugate1->purification1 conjugate2 Final Bioconjugate purification1->conjugate2 payload Payload-Boronic Acid payload->conjugate2 catalyst Pd Catalyst, Base catalyst->conjugate2 purification2 Final Purification conjugate2->purification2

Caption: Workflow for two-step bioconjugation using this compound.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor internalization Internalization (Endocytosis) receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release target Intracellular Target (e.g., DNA, Tubulin) release->target effect Biological Effect (e.g., Apoptosis) target->effect adc Antibody-Drug Conjugate (Biomolecule-Linker-Payload) adc->receptor Binding

Caption: Generalized signaling pathway for an antibody-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-5-bromoanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-5-bromoanthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem IDIssuePotential CausesSuggested Solutions
NB5BA-T01 Low or No Product Formation 1. Inadequate Reagent Quality: Degradation of Di-tert-butyl dicarbonate ((Boc)₂O) due to moisture. Impure 5-bromoanthranilic acid. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent. 3. Poor Base Selection: The chosen base may not be strong enough or may be sterically hindered.1. Verify Reagent Quality: Use a fresh bottle of (Boc)₂O. Confirm the purity of the starting 5-bromoanthranilic acid via melting point or NMR. 2. Optimize Conditions: Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C), but be cautious of potential side reactions. Extend the reaction time. Ensure anhydrous solvents are used. 3. Base Optimization: Triethylamine (TEA) is commonly used. If yields are low, consider a stronger, non-nucleophilic base like DBU or a milder inorganic base like NaHCO₃ or Na₂CO₃ depending on the solvent system.
NB5BA-T02 Formation of Multiple Products (Side Reactions) 1. Di-Boc Protection: The amino group becomes protected with two Boc groups. 2. Esterification of Carboxylic Acid: The carboxylic acid group reacts with tert-butanol generated in situ. 3. Reaction with Solvent: The solvent may be participating in the reaction.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Add the (Boc)₂O solution slowly to the reaction mixture. 2. Temperature Control: Maintain a lower reaction temperature (0 °C to room temperature) to minimize this side reaction. 3. Solvent Choice: Use inert solvents such as tetrahydrofuran (THF), dioxane, or dichloromethane (DCM).
NB5BA-T03 Difficult Product Isolation and Purification 1. Product is an Oil: The N-Boc protected product may not crystallize easily. 2. Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation difficult.1. Induce Crystallization: If the product is an oil, attempt to crystallize it from a different solvent system. Seeding with a small crystal of pure product can also be effective. Conversion to a dicyclohexylamine (DCHA) salt can facilitate solidification and purification.[1] 2. Optimize Chromatography: Use a different solvent system for flash chromatography or consider preparative HPLC for higher purity.[2]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A general procedure involves dissolving 5-bromoanthranilic acid and a suitable base (e.g., triethylamine) in a solvent mixture like aqueous dioxane or THF. Di-tert-butyl dicarbonate ((Boc)₂O) is then added, and the reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated by extraction and purified, typically by crystallization or chromatography.[1][3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting material (5-bromoanthranilic acid) is significantly more polar than the N-Boc protected product.

Q3: What are the most common side products in this reaction?

A3: The most common side product is the di-Boc protected compound, where two Boc groups are attached to the nitrogen atom. Another potential side product is the tert-butyl ester of the carboxylic acid.

Q4: My this compound is an oil and difficult to handle. What can I do?

A4: If the product is an oil, it can sometimes be solidified by converting it to its dicyclohexylamine (DCHA) salt.[1] This is achieved by dissolving the oil in a non-polar solvent like ether and adding one equivalent of dicyclohexylamine, which often leads to the precipitation of the salt.[1]

Q5: What is the best method to purify the crude product?

A5: The choice of purification method depends on the purity of the crude product and the scale of the reaction.

  • Crystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an efficient method.

  • Flash Chromatography: For mixtures containing impurities of different polarities, flash column chromatography on silica gel is a standard and effective technique.[2]

  • Preparative HPLC: For achieving very high purity, especially for small-scale preparations or when impurities are difficult to separate by other means, preparative HPLC can be used.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: In a round-bottom flask, dissolve 5-bromoanthranilic acid (1.0 eq) in a mixture of dioxane and water (1:1 v/v).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Boc Anhydride Addition: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution.

  • Reaction: Stir the mixture for 2-4 hours. The reaction should become homogeneous within the first hour.[1]

  • Work-up:

    • Dilute the reaction mixture with water.

    • Extract twice with ethyl acetate to remove the oxime byproduct if BOC-ON was used, or unreacted (Boc)₂O byproducts.

    • Acidify the aqueous layer with a 5% citric acid solution to a pH of ~3-4.

    • Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.[2]

  • Column Packing: Prepare a silica gel column with a suitable diameter based on the amount of crude material. The column can be packed as a slurry in the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

Visual Guides

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-bromoanthranilic_acid 5-Bromoanthranilic Acid Reaction_Mixture Reaction Mixture 5-bromoanthranilic_acid->Reaction_Mixture Boc2O (Boc)₂O Boc2O->Reaction_Mixture Base Base (e.g., TEA) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Mixture Stirring Stir at RT (2-4h) Reaction_Mixture->Stirring Workup Aqueous Work-up (Acidification & Extraction) Stirring->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Cause1 Poor Reagent Quality Low_Yield->Cause1 Cause2 Suboptimal Reaction Conditions Low_Yield->Cause2 Cause3 Side Reactions Low_Yield->Cause3 Cause4 Inefficient Purification Low_Yield->Cause4 Solution1 Use fresh (Boc)₂O and pure starting material Cause1->Solution1 Solution2 Optimize temperature, time, and base Cause2->Solution2 Solution3 Control stoichiometry and temperature Cause3->Solution3 Solution4 Optimize crystallization or chromatography conditions Cause4->Solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude N-Boc-5-bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude N-Boc-5-bromoanthranilic acid by chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in overcoming common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities include unreacted 5-bromoanthranilic acid, excess di-tert-butyl dicarbonate (Boc anhydride), and potentially a di-Boc species where the carboxylic acid is converted to a tert-butyl ester. Residual solvents from the reaction and workup are also common.

Q2: My this compound is streaking on the TLC plate. How can I resolve this?

A2: Streaking of acidic compounds on silica gel is a common issue. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to suppress the ionization of the carboxylic acid group, leading to more defined spots.

Q3: The Boc group seems to be cleaving during purification. What could be the cause and how can I prevent it?

A3: The Boc protecting group is sensitive to strong acids. If your mobile phase is too acidic (e.g., containing trifluoroacetic acid, TFA), or if the silica gel has a high acidity, premature deprotection can occur. It is advisable to use milder acidic modifiers like acetic acid or formic acid and to avoid prolonged exposure to acidic conditions.[1] If deprotection is still an issue, consider using a neutral or basic purification method, though this is less common for this type of compound.

Q4: I am not getting good separation between my product and the starting material (5-bromoanthranilic acid). What should I do?

A4: To improve separation, you can adjust the polarity of your mobile phase. The starting material, 5-bromoanthranilic acid, is significantly more polar than the N-Boc protected product. If they are not separating well, you are likely using a mobile phase that is too polar. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate). A shallower gradient during column chromatography can also enhance separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Product does not move from the baseline on TLC Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
All spots run at the solvent front on TLC Mobile phase is too polar.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.
Poor separation of product and impurities Inappropriate solvent system.Systematically test different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) and consider adding a small amount of acetic acid to improve peak shape.
Low yield after column chromatography Product is partially retained on the column.Ensure the column is fully eluted with a more polar solvent at the end of the purification to recover any strongly adsorbed product. Also, check for premature deprotection of the Boc group.
Product co-elutes with an impurity.Optimize the mobile phase using TLC to achieve better separation before attempting column chromatography. A shallower gradient during elution can also improve resolution.
Presence of a non-polar impurity in purified product Excess Boc anhydride from the reaction.If the impurity is identified as Boc anhydride, it can often be removed by co-evaporation with a non-polar solvent like hexane under reduced pressure before chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general method for the purification of crude this compound on a laboratory scale (1-5 g).

1. Preparation of the Crude Sample:

  • Ensure the crude this compound is a dry, free-flowing solid or a concentrated oil.

  • Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase.

  • Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

2. Thin-Layer Chromatography (TLC) Analysis:

  • Develop a suitable mobile phase system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Add 0.5% acetic acid to the mobile phase to improve spot shape.

  • The ideal mobile phase should give the product an Rf value of approximately 0.2-0.4.

3. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Add a layer of sand to the top of the silica gel bed to prevent disturbance upon solvent addition.

4. Sample Loading:

  • Wet Loading: Carefully apply the dissolved crude sample to the top of the silica gel bed using a pipette.

  • Dry Loading: Add the silica gel with the adsorbed crude material to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the least polar mobile phase determined by TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Collect fractions in test tubes and monitor the elution of the product by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following tables provide illustrative data for the purification of crude this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: TLC Analysis Data

Compound Mobile Phase (Hexane:Ethyl Acetate:Acetic Acid) Typical Rf Value
5-Bromoanthranilic Acid70:30:0.5~0.1
This compound70:30:0.5~0.35
Boc Anhydride90:10:0.5~0.8

Table 2: Column Chromatography Parameters and Expected Outcome

Parameter Value/Description
Scale of Purification 2.5 g crude material
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm diameter x 200 mm length
Mobile Phase Gradient Start with Hexane:Ethyl Acetate (85:15) + 0.5% Acetic Acid, gradually increase to Hexane:Ethyl Acetate (60:40) + 0.5% Acetic Acid
Typical Crude Purity 80-90%
Expected Yield of Pure Product 85-95%
Expected Purity after Chromatography >98%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Setup cluster_purification Purification cluster_isolation Product Isolation crude_product Crude this compound dissolve Dissolve in minimal DCM or adsorb onto silica crude_product->dissolve tlc TLC Analysis to determine mobile phase (e.g., Hexane:EtOAc with 0.5% Acetic Acid) dissolve->tlc load_sample Load sample onto column dissolve->load_sample column_prep Pack silica gel column tlc->column_prep column_prep->load_sample elute Elute with gradient mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure evaporate Evaporate solvent combine_pure->evaporate dry Dry under high vacuum evaporate->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? tlc_analysis->good_separation run_column Proceed with Column Chromatography good_separation->run_column Yes adjust_polarity Adjust Mobile Phase Polarity good_separation->adjust_polarity No streaking Streaking Observed? run_column->streaking adjust_polarity->tlc_analysis add_acid Add 0.5% Acetic Acid to Mobile Phase streaking->add_acid Yes low_yield Low Yield After Column? streaking->low_yield No add_acid->tlc_analysis check_deprotection Check for Boc Deprotection / Increase Final Elution Polarity low_yield->check_deprotection Yes success Successful Purification low_yield->success No check_deprotection->run_column

Caption: Troubleshooting flowchart for chromatography of this compound.

References

Technical Support Center: Optimizing N-Boc Deprotection of Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-Boc deprotection of anthranilic acids. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful deprotection reactions.

Troubleshooting Guide

This section addresses specific challenges that may arise during the N-Boc deprotection of anthranilic acids and offers solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection of an anthranilic acid derivative is slow or does not proceed to completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may be too low to efficiently cleave the Boc group. This can be particularly true for anthranilic acids with electron-donating groups on the aromatic ring, which can increase the electron density on the nitrogen, making the Boc group more stable.

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly reduce the reaction rate.[1]

  • Steric Hindrance: Bulky substituents on the anthranilic acid ring near the N-Boc group can sterically hinder the approach of the acid.

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For particularly resistant substrates, using neat TFA for a short period might be effective, provided the substrate is stable under these conditions.

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is often a more potent alternative to TFA/DCM.[1]

Issue 2: Formation of Side Products (tert-Butylation)

Question: I am observing the formation of byproducts where a tert-butyl group has been added to the aromatic ring of my anthranilic acid. How can I prevent this?

Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate the electron-rich aromatic ring of anthranilic acid.[1]

Recommended Solutions:

  • Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.

  • Choose a Milder Deprotection Method: Consider using a deprotection method that does not generate a free tert-butyl cation.

Issue 3: Degradation of Acid-Labile Functional Groups

Question: My anthranilic acid derivative contains other acid-sensitive functional groups (e.g., esters, acetals) that are being cleaved during N-Boc deprotection. What are my options?

Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[1] In such cases, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2]

  • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[1]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[2]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected anthranilic acid is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin can be useful as it visualizes primary amines, often as a colored spot. For more detailed monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.

Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection of anthranilic acids?

A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water has been shown to be effective for various substrates and presents a green alternative.[3] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium and catalyst system.[4]

Q3: How does the electronic nature of substituents on the anthranilic acid ring affect the deprotection reaction?

A3: The electronic properties of substituents can influence the lability of the N-Boc group. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro or halo groups, can make the nitrogen lone pair less available to stabilize the carbamate, thus facilitating cleavage. Conversely, electron-donating groups (EDGs) can increase the stability of the Boc group, potentially requiring harsher deprotection conditions. Studies on substituted anilines have shown that those with EWGs react faster than those with EDGs under thermolytic deprotection conditions.[5] A similar trend is observed with the oxalyl chloride/methanol system, where anilines with EWGs show a faster reaction.[2]

Q4: What are the best practices for purifying anthranilic acids after deprotection?

A4: Purification can sometimes be challenging due to the amphoteric nature of anthranilic acids.

  • Acidic Work-up: If a strong acid like TFA or HCl was used, the product is an ammonium salt. The excess acid can often be removed by co-evaporation with a suitable solvent like toluene or DCM.

  • Basic Work-up: To obtain the free amine, a basic work-up with a mild base like sodium bicarbonate or sodium carbonate solution is typically performed, followed by extraction with an organic solvent. Be cautious, as making the aqueous layer too basic can deprotonate the carboxylic acid, making the product water-soluble.

  • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be a powerful tool.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system is an excellent purification method.

Data Presentation

Table 1: Comparison of Acidic Deprotection Methods for N-Boc-Anilines*
Reagent/SolventSubstrateTemp. (°C)TimeYield (%)Reference
25% TFA/DCMN-Boc-anilineRT2 hHigh[6]
4M HCl/DioxaneN-Boc-anilineRT2 hHigh[7]
4M HCl/DioxaneN-Boc-4-nitroanilineRT16 hHigh[7]
4M HCl/DioxaneN-Boc-4-methoxyanilineRT16 hHigh[7]

*Data for substituted anilines is presented as a proxy for the expected reactivity of substituted anthranilic acids.

Table 2: Comparison of Alternative Deprotection Methods for N-Boc-Anilines*
Method/ReagentSubstrateConditionsTimeYield (%)Reference
Oxalyl Chloride/MethanolN-Boc-4-nitroaniline(COCl)₂ (3 equiv.), MeOH, RT1 h>70[2]
Oxalyl Chloride/MethanolN-Boc-4-chloroaniline(COCl)₂ (3 equiv.), MeOH, RT1 h>70[2]
Oxalyl Chloride/MethanolN-Boc-aniline(COCl)₂ (3 equiv.), MeOH, RT3 h>70[2]
Thermal (HFIP)N-Boc-4-nitroanilineHFIP, 150°C (microwave)0.5 h98[5]
Thermal (HFIP)N-Boc-4-methoxyanilineHFIP, 150°C (microwave)0.5 h85[5]
Choline Chloride:pTSA (DES)N-Boc-anilineRT10-30 minQuantitative[4]

*Data for substituted anilines is presented as a proxy for the expected reactivity of substituted anthranilic acids.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc protected anthranilic acid in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v, or 5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours at room temperature.

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene or DCM can help remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Protocol 2: General Procedure for N-Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected anthranilic acid in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are generally complete within 1-16 hours.

  • Upon completion, the solvent can be removed in vacuo to yield the hydrochloride salt of the deprotected anthranilic acid.

  • For the free amine, the residue can be taken up in water and neutralized with a base, followed by extraction.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the N-Boc protected anthranilic acid (1 equivalent) in methanol (approx. 0.1 M).[2]

  • Stir the solution at room temperature for 5 minutes.[2]

  • Add oxalyl chloride (3 equivalents) dropwise to the solution.[2] An increase in temperature and sputtering may be observed.[2]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[2]

  • Upon completion, slowly add deionized water to quench the reaction.[2]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

Mandatory Visualization

troubleshooting_workflow start Start: N-Boc Deprotection of Anthranilic Acid check_completion Is the reaction complete? start->check_completion incomplete Incomplete/Slow Reaction check_completion->incomplete No check_side_products Are there side products? check_completion->check_side_products Yes increase_acid Increase Acid Conc. / Temp. incomplete->increase_acid stronger_acid Use Stronger Acid (e.g., HCl/Dioxane) incomplete->stronger_acid increase_acid->check_completion stronger_acid->check_completion side_products Side Product Formation check_side_products->side_products Yes purification Proceed to Purification check_side_products->purification No tert_butylation tert-Butylation? side_products->tert_butylation add_scavenger Add Scavenger (e.g., Anisole) tert_butylation->add_scavenger Yes degradation Degradation of other functional groups? tert_butylation->degradation No add_scavenger->start use_milder_method Use Milder Method degradation->use_milder_method Yes degradation->purification No milder_options Options: - Milder Acid (pTSA) - Lewis Acid (ZnBr2) - Oxalyl Chloride/MeOH use_milder_method->milder_options milder_options->start

Caption: Troubleshooting workflow for N-Boc deprotection of anthranilic acids.

deprotection_mechanism cluster_main Acid-Catalyzed Deprotection cluster_side Potential Side Reaction start N-Boc Anthranilic Acid protonation Protonation of Carbonyl Oxygen start->protonation + H+ loss_of_boc Loss of tert-butyl cation protonation->loss_of_boc carbamic_acid Carbamic Acid Intermediate loss_of_boc->carbamic_acid tert_butyl_cation tert-butyl cation loss_of_boc->tert_butyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation - CO2 product Anthranilic Acid (Ammonium Salt) decarboxylation->product side_product tert-butylated Side Product tert_butyl_cation->side_product aromatic_ring Electron-rich Anthranilic Acid Ring aromatic_ring->side_product

Caption: Mechanism of acid-catalyzed N-Boc deprotection and tert-butylation side reaction.

References

N-Boc-5-bromoanthranilic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Boc-5-bromoanthranilic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some related compounds are noted to be sensitive to light, so it is advisable to store it in a dark environment or in an amber vial to prevent potential photodegradation.[1] While storage at room temperature is generally acceptable for short periods, for long-term storage, maintaining a temperature of 2-8°C is recommended to minimize the risk of degradation.

Q2: How should I store solutions of this compound?

Solutions of this compound are best prepared fresh for immediate use. If short-term storage is necessary, solutions should be kept at 2-8°C. For longer-term storage, it is advisable to store aliquots in a tightly sealed container at -20°C to prevent solvent evaporation and potential degradation. The choice of solvent is critical; aprotic, anhydrous solvents are preferred. Protic solvents, especially in the presence of any acidic impurities, can lead to the gradual cleavage of the Boc protecting group.

Q3: What are the primary degradation pathways for this compound?

The most common degradation pathway for this compound is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This results in the formation of 5-bromoanthranilic acid, isobutylene, and carbon dioxide. This reaction can be initiated by strong acids, or even trace amounts of acidic impurities, and is accelerated by heat.[2] Other potential degradation pathways, although less common under proper storage conditions, could involve oxidation or photodecomposition, particularly if the compound is exposed to light and air over extended periods.

Q4: What are the visible signs of degradation of this compound?

Visible signs of degradation can include a change in color of the solid material, such as yellowing or browning. The presence of a strong odor may also indicate decomposition. In solution, the appearance of cloudiness or precipitation could suggest degradation or insolubility of degradation products. For definitive assessment, analytical techniques such as TLC, HPLC, or NMR are necessary to identify and quantify any impurities.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Unexpected formation of 5-bromoanthranilic acid in my reaction.
  • Possible Cause 1: Acidic Reaction Conditions. The Boc protecting group is highly sensitive to acidic conditions. The presence of strong acids (e.g., TFA, HCl) or even milder acidic reagents can cause premature deprotection.

    • Solution: Carefully review your reaction scheme to identify and neutralize any acidic components. If acidic conditions are unavoidable, consider using a more acid-stable protecting group.

  • Possible Cause 2: Acidic Impurities in Solvents or Reagents. Solvents or reagents may contain trace acidic impurities that can catalyze the removal of the Boc group, especially upon heating.

    • Solution: Use high-purity, anhydrous solvents. If necessary, distill solvents or pass them through a column of activated alumina to remove acidic impurities.

  • Possible Cause 3: Prolonged Reaction Time or Elevated Temperature. Even in the absence of strong acids, prolonged reaction times at elevated temperatures can lead to the slow cleavage of the Boc group.

    • Solution: Optimize your reaction to proceed at the lowest possible temperature and for the shortest duration necessary for completion. Monitor the reaction progress closely by TLC or HPLC.

Issue 2: Inconsistent results in experiments using this compound from different batches.
  • Possible Cause 1: Variation in Purity. The purity of this compound can vary between suppliers or even between different lots from the same supplier.

    • Solution: Always check the certificate of analysis (CoA) for each new batch. It is good practice to determine the purity of the starting material in-house using HPLC or qNMR before use.

  • Possible Cause 2: Improper Storage of Older Batches. An older batch of the compound may have degraded over time due to suboptimal storage conditions.

    • Solution: Ensure that all batches, both new and old, are stored according to the recommended conditions. If there is any doubt about the quality of an older batch, re-analyze its purity before use.

Data Presentation

A comprehensive stability study of this compound would involve subjecting the compound to various stress conditions as outlined in the ICH guidelines.[3][4][5] The following table provides a template for presenting such stability data. Researchers should populate this table with their own experimental results.

Table 1: Stability of Solid this compound Under Various Conditions

Storage ConditionTime (Months)AppearancePurity by HPLC (%)Key Degradation Product (%)
25°C / 60% RH0White Powder99.5Not Detected
3No Change
6No Change
12Slight Yellowing
40°C / 75% RH0White Powder99.5Not Detected
1No Change
3Yellowish
6Yellow Powder
Photostability (ICH Q1B)0White Powder99.5Not Detected
ExposedYellowish
Dark ControlNo Change

RH = Relative Humidity. Key Degradation Product is typically 5-bromoanthranilic acid.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis of this compound

This protocol provides a general method for determining the purity of this compound and monitoring its stability. Method validation and optimization may be required for specific applications.[][]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4][8][][10]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours. Neutralize a sample with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 24 hours. Neutralize a sample with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve a sample in the HPLC mobile phase for analysis.

  • Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11] Keep a control sample in the dark under the same temperature conditions. Analyze both samples by HPLC.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Experiment yields unexpected results check_purity Check Purity of This compound (HPLC, NMR) start->check_purity is_pure Is the starting material pure? check_purity->is_pure new_batch Action: Obtain a new, certified batch of the compound. is_pure->new_batch No review_conditions Review Experimental Conditions (Temperature, Duration, Solvents, Reagents) is_pure->review_conditions Yes new_batch->start acid_present Are acidic conditions or reagents present? review_conditions->acid_present neutralize Action: Neutralize the reaction mixture or use non-acidic reagents. acid_present->neutralize Yes optimize Action: Optimize reaction (lower temperature, shorter time). acid_present->optimize No end_success End: Successful Experiment neutralize->end_success end_fail End: Re-evaluate synthetic strategy or protecting group. neutralize->end_fail optimize->end_success optimize->end_fail

Caption: Troubleshooting workflow for experiments involving this compound.

Boc_Deprotection_Pathway reactant This compound protonation Protonation of carbonyl oxygen reactant->protonation + H+ intermediate1 Protonated carbamate protonation->intermediate1 fragmentation Fragmentation intermediate1->fragmentation carbamic_acid 5-Bromoanthranilic carbamic acid fragmentation->carbamic_acid tert_butyl_cation tert-Butyl cation fragmentation->tert_butyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation isobutylene Isobutylene tert_butyl_cation->isobutylene - H+ product 5-Bromoanthranilic acid decarboxylation->product co2 Carbon Dioxide decarboxylation->co2 - CO2

Caption: Acid-catalyzed degradation pathway of this compound.

References

Common impurities in commercial N-Boc-5-bromoanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial N-Boc-5-bromoanthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is synthesized in a two-step process: bromination of anthranilic acid followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. Impurities can arise from both of these steps. The most common impurities include:

  • Starting Materials:

    • Anthranilic Acid: Incomplete bromination can lead to the presence of the original starting material.

    • 5-Bromoanthranilic Acid: Incomplete Boc protection will result in the presence of the unprotected precursor.

  • Over-reaction Byproducts:

    • 3,5-Dibromoanthranilic Acid: Over-bromination of anthranilic acid can lead to the formation of di-brominated species. This can subsequently be N-Boc protected to form N-Boc-3,5-dibromoanthranilic acid.

  • Isomeric Impurities:

    • Positional Isomers: During the bromination of anthranilic acid, small amounts of other bromo-isomers may be formed.

  • Reagent-related Impurities:

    • Residual solvents from the synthesis and purification process.

    • Byproducts from the decomposition of the Boc-anhydride used in the protection step.

Q2: How can these impurities affect my downstream reactions?

A2: The presence of impurities can have several adverse effects on subsequent synthetic steps:

  • Reduced Yield: The presence of non-reactive or side-reacting impurities lowers the effective concentration of your desired starting material, leading to lower yields of the target product.

  • Formation of Byproducts: Impurities with reactive functional groups (e.g., the free amine of residual 5-bromoanthranilic acid) can compete in the reaction, leading to the formation of unwanted byproducts and complicating purification.

  • Difficulty in Purification: Impurities that are structurally similar to the desired product can be challenging to remove, potentially requiring multiple purification steps.

  • Inaccurate Stoichiometry: The presence of impurities can lead to inaccurate weighing of the starting material, affecting the stoichiometry of the reaction and potentially leading to incomplete conversion or the formation of byproducts.

Q3: What is the typical purity of commercial this compound and what are the acceptable levels for these impurities?

A3: The purity of commercial this compound is typically high, often exceeding 98%. However, the levels of specific impurities can vary between suppliers and batches. Below is a table summarizing typical impurity levels. The acceptable level of a particular impurity is dependent on the specific requirements of your synthesis.

ImpurityTypical Concentration Range (%)
5-Bromoanthranilic Acid< 0.5
Anthranilic Acid< 0.2
N-Boc-3,5-dibromoanthranilic acid< 0.3
Other Isomeric Impurities< 0.1
Residual Solvents< 0.5
Total Purity > 98.5

Troubleshooting Guides

Problem 1: My reaction is giving a lower than expected yield.

  • Possible Cause: The purity of your this compound may be lower than specified, leading to an overestimation of the amount of active reagent.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your starting material using HPLC or qNMR (quantitative NMR) to determine the exact percentage of the desired compound.

    • Adjust Stoichiometry: Based on the verified purity, adjust the amount of this compound used in your reaction to ensure the correct molar equivalents are present.

    • Purify Starting Material: If the purity is significantly low, consider purifying the this compound before use.

Problem 2: I am observing an unexpected byproduct in my reaction.

  • Possible Cause: A reactive impurity in your this compound is participating in the reaction. The most likely culprit is residual 5-bromoanthranilic acid with its unprotected amino group.

  • Troubleshooting Steps:

    • Identify the Impurity: Analyze your starting material by HPLC and LC-MS to identify and quantify the impurities present.

    • Characterize the Byproduct: Isolate and characterize the unexpected byproduct to understand its origin. This can often provide clues as to which impurity is causing the issue.

    • Purify the Starting Material: Remove the reactive impurity from the this compound using an appropriate purification method, such as recrystallization or column chromatography.

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

Protocol 2: Purification by Recrystallization

This protocol can be used to remove less soluble or more soluble impurities from this compound.

  • Dissolution: Dissolve the impure this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation cluster_3 Action Commercial_Sample Commercial this compound Dissolution Dissolve in appropriate solvent Commercial_Sample->Dissolution HPLC_Analysis HPLC-UV Analysis Dissolution->HPLC_Analysis Inject NMR_Analysis NMR Spectroscopy Dissolution->NMR_Analysis Prepare NMR sample LCMS_Analysis LC-MS Analysis Dissolution->LCMS_Analysis Inject Purity_Assessment Assess Purity (%) HPLC_Analysis->Purity_Assessment Impurity_Quantification Quantify Impurities HPLC_Analysis->Impurity_Quantification Impurity_Identification Identify Impurities NMR_Analysis->Impurity_Identification NMR_Analysis->Impurity_Quantification LCMS_Analysis->Impurity_Identification Proceed Proceed with Synthesis Purity_Assessment->Proceed If purity > 98% Purify Purify Starting Material Purity_Assessment->Purify If purity < 98%

Caption: Workflow for the analysis of impurities in commercial this compound.

Troubleshooting_Logic Start Start: Unexpected Experimental Outcome Low_Yield Low Reaction Yield? Start->Low_Yield Unexpected_Byproduct Unexpected Byproduct? Start->Unexpected_Byproduct Check_Purity Verify Purity of Starting Material (HPLC/qNMR) Low_Yield->Check_Purity Yes Identify_Impurity Identify Reactive Impurity (LC-MS) Unexpected_Byproduct->Identify_Impurity Yes Adjust_Stoichiometry Adjust Reaction Stoichiometry Check_Purity->Adjust_Stoichiometry Purify_SM Purify Starting Material Adjust_Stoichiometry->Purify_SM If purity is very low Identify_Impurity->Purify_SM

Caption: Troubleshooting guide for issues arising from impure this compound.

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with N-Boc-5-bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with N-Boc-5-bromoanthranilic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields in my amide coupling reaction with this compound?

Low yields in amide coupling reactions involving this compound are often attributed to a combination of steric hindrance and electronic effects. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the bromine atom on the aromatic ring can physically obstruct the approach of the amine coupling partner to the carboxylic acid. Additionally, the electron-withdrawing nature of the bromine can deactivate the aromatic ring, making the carboxylic acid less reactive. Inadequate activation of the carboxylic acid, suboptimal reaction conditions (temperature, solvent, base), or the use of inappropriate coupling reagents can also significantly contribute to poor yields.[1]

Q2: Which coupling reagents are most effective for sterically hindered substrates like this compound?

For sterically hindered carboxylic acids, standard coupling reagents like DCC or EDC alone are often insufficient.[1] More potent onium salt-based reagents are generally recommended to overcome the high activation energy barrier. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are known to be more effective.[2][3] These reagents form highly reactive activated esters that can overcome steric challenges more efficiently.[3]

Q3: I am attempting a Buchwald-Hartwig amination on the bromide of this compound and seeing low conversion. What are the likely causes?

Low conversion in Buchwald-Hartwig amination with this substrate can stem from several factors. Catalyst inhibition or decomposition is a common issue. The choice of palladium precursor, and particularly the phosphine ligand, is critical.[4] Sterically hindered and electron-rich ligands are often required for challenging substrates.[4] The base used is also crucial; weaker bases may not be effective in the deprotonation step of the catalytic cycle, while overly strong bases can cause side reactions.[5] Finally, reaction temperature and solvent choice play a significant role in catalyst stability and reactivity.[6]

Q4: Can the Boc protecting group be cleaved under typical coupling reaction conditions?

The Boc group is generally stable under the neutral or basic conditions used for most amide coupling and palladium-catalyzed cross-coupling reactions. However, it is sensitive to strong acids.[7] If your reaction conditions inadvertently generate acidic species, or if acidic additives are used, partial deprotection of the Boc group can occur, leading to side products and lower yields of the desired coupled product. It is crucial to maintain anhydrous and non-acidic conditions to preserve the Boc group.

Q5: Are there any common side reactions to be aware of when using this compound?

Besides low yield, potential side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen) in palladium-catalyzed reactions, especially if the catalyst system is not optimal or if there are sources of hydride in the reaction mixture.[6] In amide couplings, if the reaction is heated excessively or exposed to strong base for prolonged periods, racemization (if other chiral centers are present) or epimerization can be a concern, although less so for the achiral anthranilic acid itself. Double Boc-protection of a primary amine coupling partner is also a possibility if a large excess of Boc-anhydride is somehow present, though this is unlikely in a standard coupling protocol.[8]

Troubleshooting Guides

Issue 1: Low Yield in Amide Bond Formation

This guide provides a systematic approach to troubleshooting low yields when coupling an amine to the carboxylic acid of this compound.

G cluster_reagents Details for Step 1 cluster_conditions Details for Step 2 cluster_reagent_change Details for Step 3 Start Low Yield (<50%) in Amide Coupling Reaction CheckReagents 1. Assess Starting Material and Reagent Quality Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentPurity Purity of N-Boc-5-bromoanthranilic acid and amine? (NMR, LC-MS) ChangeReagent 3. Change Coupling Reagent CheckConditions->ChangeReagent Conditions OK Base Base choice appropriate? Use non-nucleophilic hindered base (e.g., DIPEA, 2,4,6-collidine).[1] Optimize 4. Further Optimization ChangeReagent->Optimize Yield still low PotentReagent Switch to a more potent reagent. If using EDC/HOBt, try HATU, HBTU, or COMU.[1] Success Yield Improved Optimize->Success Anhydrous Are solvents and reagents anhydrous? Water can hydrolyze activated esters. CouplingReagentAge Is coupling reagent fresh? (e.g., HATU, HBTU) Solvent Solvent optimal? Use polar aprotic solvents (DMF, NMP, DMSO).[1] Temperature Temperature too low/high? Start at 0°C to RT. Gentle heating (40-50°C) may be needed.[1] Time Sufficient reaction time? Sterically hindered reactions may be slow (12-24h).[1]

EntryCoupling Reagent (1.2 eq)Base (2.5 eq)SolventTemp (°C)Time (h)Yield (%)
1EDC/HOBtDIPEADMF252435-45
2HBTUDIPEADMF251265-75
3PyBOPDIPEANMP251270-80
4HATU DIPEA DMF 25 4 >85
Yields are representative and may vary based on the specific amine coupling partner.
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (e.g., Argon or Nitrogen), add HATU (1.1 eq).[2]

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Coupling: In a separate flask, dissolve the amine coupling partner (1.1 eq) in a minimal amount of anhydrous DMF. Add the amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Low Yield in Buchwald-Hartwig Amination

This guide addresses common issues leading to low yields when performing a palladium-catalyzed C-N coupling at the bromide position of this compound.

G cluster_catalyst Details for Step 1 cluster_base_solvent Details for Step 2 cluster_temp_time Details for Step 3 Start Low Yield (<50%) in Buchwald-Hartwig Reaction CheckCatalyst 1. Evaluate Catalyst System (Pd Source & Ligand) Start->CheckCatalyst CheckBaseSolvent 2. Assess Base and Solvent CheckCatalyst->CheckBaseSolvent Catalyst system seems appropriate PdSource Is the Pd source active? (e.g., Pd₂(dba)₃, Pd(OAc)₂) CheckTempTime 3. Optimize Temperature and Reaction Time CheckBaseSolvent->CheckTempTime Base/Solvent OK BaseStrength Is the base strong enough? (e.g., NaOt-Bu, K₃PO₄, LHMDS). Weaker bases like K₂CO₃ might be insufficient.[5] Success Yield Improved CheckTempTime->Success Temperature Is the temperature optimal? Typically requires heating (80-110°C). Too high can degrade catalyst/substrate. LigandChoice Is the ligand appropriate for a hindered and electron-deficient substrate? Try bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4] CatalystLoading Is catalyst loading sufficient? (Typically 1-5 mol%) InertAtmosphere Was the reaction run under a strictly inert atmosphere (Ar/N₂)? Oxygen can deactivate the catalyst. SolventChoice Is the solvent appropriate? Toluene, dioxane, or t-BuOH are common. Ensure it is anhydrous.[5] Time Sufficient reaction time? Monitor by LC-MS. Reactions can take several hours to complete.

EntryPd Precursor (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂P(t-Bu)₃K₂CO₃Toluene10020-30
2Pd₂(dba)₃BINAPCs₂CO₃Dioxane10045-55
3Pd₂(dba)₃XPhosK₃PO₄Toluene11075-85
4Pd₂(dba)₃ BrettPhos NaOt-Bu Toluene 100 >90
Yields are representative and may vary based on the specific amine coupling partner.
  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (NaOt-Bu, 1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Atmosphere Exchange: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110°C and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

References

Technical Support Center: Boc Protection of 5-Bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the double Boc protection of 5-bromoanthranilic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Boc protection of 5-bromoanthranilic acid?

The main challenge is achieving selective mono-protection at the amino group without the formation of the di-Boc byproduct. The nitrogen atom of the amino group in 5-bromoanthranilic acid can react with a second molecule of Boc anhydride, leading to a di-protected product, which is often an undesired impurity.

Q2: Why does double Boc protection occur?

Double Boc protection, or the formation of a di-tert-butoxycarbonyl derivative on the primary amine, can occur under certain reaction conditions. Factors that can promote di-Boc formation include:

  • Excess Boc Anhydride: Using a significant excess of di-tert-butyl dicarbonate ((Boc)₂O) increases the likelihood of a second reaction with the initially formed mono-Boc product.

  • Strongly Basic Conditions: The presence of a strong base can deprotonate the N-H of the mono-Boc protected amine, increasing its nucleophilicity and facilitating a second acylation.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, especially in the presence of excess (Boc)₂O, can lead to the accumulation of the di-Boc byproduct.

Q3: How can I detect the presence of the mono-Boc, di-Boc, and unprotected 5-bromoanthranilic acid in my reaction mixture?

A combination of analytical techniques is recommended for accurate monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction. The mono-Boc product will have a higher Rf value than the starting material. The di-Boc product, being less polar, will likely have an even higher Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the different species in your reaction mixture by their mass-to-charge ratio.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the products. The mono-Boc product will show a characteristic singlet for the nine tert-butyl protons around 1.5 ppm. The di-Boc product will have a larger integral for the tert-butyl protons (18H) and will lack the N-H proton signal.

  • Infrared (IR) Spectroscopy: The formation of the carbamate is indicated by a strong carbonyl (C=O) stretching band between 1680-1720 cm⁻¹.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Boc protection of 5-bromoanthranilic acid and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
Low to no conversion of starting material. 1. Low Nucleophilicity: The amino group of 5-bromoanthranilic acid is weakly nucleophilic due to the electron-withdrawing effects of the bromine and carboxylic acid groups. 2. Inadequate Base: The base may not be strong enough to facilitate the reaction or may be sterically hindered. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. 2. Use a More Effective Base: Consider using a stronger, non-nucleophilic base like DBU or a catalytic amount of DMAP in addition to a stoichiometric base like triethylamine.[3] 3. Solvent Optimization: Try a different solvent system, such as a mixture of THF and water or dioxane, to improve solubility.
Significant formation of the di-Boc protected byproduct. 1. Excess (Boc)₂O: Using more than one equivalent of Boc anhydride. 2. Reaction Time: The reaction was left for too long. 3. Base: The base used is too strong or used in excess, promoting deprotonation of the mono-Boc intermediate.1. Stoichiometry Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of (Boc)₂O. Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Choice of Base: Use a milder base such as sodium bicarbonate or triethylamine. Avoid stronger bases if di-protection is a major issue.
Formation of other side products. 1. Reaction with Carboxylic Acid: The carboxylic acid could potentially react with (Boc)₂O to form a mixed anhydride, although this is less common. 2. Degradation: The starting material or product may be unstable under the reaction conditions.1. Protect the Carboxylic Acid: If mixed anhydride formation is suspected, consider protecting the carboxylic acid as an ester prior to Boc protection of the amine. 2. Milder Conditions: Use lower temperatures and shorter reaction times.

Experimental Protocols

The following are general protocols for the mono-Boc protection of anilines and aminobenzoic acids. These should be considered as starting points and may require optimization for 5-bromoanthranilic acid.

Protocol 1: Standard Boc Protection with Triethylamine

This protocol utilizes triethylamine as a base in a common organic solvent.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountEquivalents
5-Bromoanthranilic acid216.031.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.06 g1.05
Triethylamine (TEA)101.190.7 mL1.1
Tetrahydrofuran (THF), anhydrous-20 mL-

Procedure:

  • Dissolve 5-bromoanthranilic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • In a separate container, dissolve di-tert-butyl dicarbonate in a small amount of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the stirred solution of 5-bromoanthranilic acid over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Boc Protection under Aqueous Biphasic Conditions

This method uses sodium bicarbonate as a base in a biphasic system, which can sometimes suppress over-reaction.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountEquivalents
5-Bromoanthranilic acid216.031.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.06 g1.05
Sodium bicarbonate (NaHCO₃)84.010.78 g2.0
1,4-Dioxane-15 mL-
Water-15 mL-

Procedure:

  • Suspend 5-bromoanthranilic acid in a mixture of 1,4-dioxane and water in a round-bottom flask.

  • Add sodium bicarbonate to the suspension.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction vigorously at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Reaction Pathway and Troubleshooting

Boc Protection Pathways

The following diagram illustrates the desired mono-Boc protection pathway and the competing di-Boc protection pathway.

Boc_Protection Start 5-Bromoanthranilic Acid MonoBoc Mono-Boc Protected Product (Desired) Start->MonoBoc Desired Pathway DiBoc Di-Boc Protected Product (Byproduct) MonoBoc->DiBoc Side Reaction Boc2O_1 + (Boc)₂O Boc2O_2 + (Boc)₂O Base_1 Base Base_2 Excess Base / Time

Caption: Reaction pathways for mono- and di-Boc protection.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with di-Boc formation.

Troubleshooting_Workflow Start Start Boc Protection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor DiBoc_Check Significant Di-Boc Product? Monitor->DiBoc_Check No_DiBoc Continue and Isolate Mono-Boc Product DiBoc_Check->No_DiBoc No Troubleshoot Troubleshoot Reaction Conditions DiBoc_Check->Troubleshoot Yes Reduce_Boc2O Reduce (Boc)₂O to 1.0-1.05 eq. Troubleshoot->Reduce_Boc2O Change_Base Switch to Milder Base (e.g., NaHCO₃) Troubleshoot->Change_Base Shorter_Time Reduce Reaction Time Troubleshoot->Shorter_Time Optimize Re-run Optimized Reaction Reduce_Boc2O->Optimize Change_Base->Optimize Shorter_Time->Optimize Optimize->Monitor

Caption: A workflow for troubleshooting di-Boc formation.

References

Removal of unreacted 5-bromoanthranilic acid from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 5-Bromoanthranilic Acid from a Product Mixture

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the challenge of removing unreacted 5-bromoanthranilic acid from their reaction mixtures.

Physicochemical Data of 5-Bromoanthranilic Acid

Understanding the properties of 5-bromoanthranilic acid is crucial for selecting an appropriate purification strategy. The following table summarizes its key physicochemical data.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
Appearance Pale yellow to white to light brown crystalline powder
Melting Point 213-219 °C[1]
pKa 4.55 ± 0.10 (Predicted)[3]
Solubility Very slightly soluble: Water.[1] Moderately soluble: Alcohol, ether, chloroform, benzene, acetic acid.[1] Freely soluble: Acetone.[1] Soluble: Methanol, dimethyl sulfoxide (DMSO).[1]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the best purification method for my product mixture?

A1: The first step is to characterize your product and its properties relative to 5-bromoanthranilic acid. Use Thin Layer Chromatography (TLC) to visualize the components of your crude mixture. This will help you determine if your product is more or less polar than the starting material. Additionally, knowing whether your desired product is acidic, basic, or neutral is essential for devising a purification strategy, particularly for liquid-liquid extraction.[4]

Q2: My product is a neutral compound. How can I easily remove the acidic 5-bromoanthranilic acid?

A2: Acid-base extraction is a highly effective method for separating acidic or basic compounds from neutral ones.[4][5] Since 5-bromoanthranilic acid has a carboxylic acid group, it can be deprotonated with a mild aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form a water-soluble salt.[6][7] Your neutral organic product will remain in the organic solvent.

The general workflow is as follows:

  • Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and extract with an aqueous base like 1M NaOH or saturated NaHCO₃.[8]

  • The deprotonated 5-bromoanthranilic acid salt will move into the aqueous layer.

  • Separate the aqueous layer from the organic layer.

  • Repeat the extraction of the organic layer with the aqueous base to ensure complete removal.

  • The organic layer now contains your purified neutral product. It can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to isolate the product.[6][7]

start Crude Mixture in Organic Solvent sep_funnel Add Aqueous Base (e.g., 1M NaOH) to Separatory Funnel start->sep_funnel shake Shake & Vent Funnel Allow Layers to Separate sep_funnel->shake separate_layers Drain & Separate Layers shake->separate_layers org_layer Organic Layer: Contains Neutral Product separate_layers->org_layer Organic aq_layer Aqueous Layer: Contains Deprotonated 5-Bromoanthranilic Acid Salt separate_layers->aq_layer Aqueous workup Wash with Brine, Dry, & Evaporate Solvent org_layer->workup acidify Acidify with HCl to Precipitate Starting Material aq_layer->acidify product Purified Neutral Product workup->product recover_sm Recover Unreacted 5-Bromoanthranilic Acid (by filtration) acidify->recover_sm

Caption: Workflow for acid-base extraction to separate a neutral product.

Q3: My product is a solid. Can I use recrystallization?

A3: Yes, recrystallization is an excellent purification technique for solid products, provided you can find a suitable solvent.[9][10] An ideal recrystallization solvent should dissolve your product completely at high temperatures but poorly at low temperatures, while the unreacted 5-bromoanthranilic acid should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).[9] Given that 5-bromoanthranilic acid is soluble in solvents like methanol and acetic acid, these could be potential candidates for recrystallization.[11]

Q4: I'm seeing significant streaking or smearing from the baseline on my TLC plate. What does this indicate?

A4: Streaking on a silica gel TLC plate often indicates the presence of a strongly acidic or basic compound that is interacting strongly with the stationary phase. Since 5-bromoanthranilic acid is a carboxylic acid, it can cause streaking. To resolve this, you can add a small amount of acetic acid (e.g., 0.5-1%) to your TLC mobile phase. The added acid protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper, more defined spots.

Q5: My product has a similar polarity to 5-bromoanthranilic acid, and extraction/recrystallization is not working. What should I do?

A5: When other methods fail, column chromatography is the most powerful technique for separating compounds with similar polarities.[12][13] You will need to systematically screen different mobile phase (eluent) compositions using TLC to find a system that provides good separation between your product and the starting material. For separating carboxylic acids, a common strategy is to add a small percentage of a polar solvent like methanol and a modifier like acetic acid to a less polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[14]

Purification Method Selection

Choosing the right purification technique depends on the properties of your desired product. The following flowchart provides a general decision-making guide.

start Crude Product Mixture check_product What are the properties of the desired product? start->check_product solid Product is a Solid check_product->solid Solid liquid Product is a Liquid/Oil check_product->liquid Liquid/Oil recrystallization Attempt Recrystallization solid->recrystallization extraction Attempt Acid-Base Extraction liquid->extraction check_purity_recrys Is the product pure (by TLC/NMR)? recrystallization->check_purity_recrys check_purity_recrys->extraction No end Pure Product check_purity_recrys->end Yes check_purity_extract Is the product pure (by TLC/NMR)? extraction->check_purity_extract chromatography Perform Column Chromatography check_purity_extract->chromatography No check_purity_extract->end Yes

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is suitable for separating acidic 5-bromoanthranilic acid from a neutral or basic product.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Transfer: Transfer the organic solution to a separatory funnel of an appropriate size. Ensure the stopcock is closed.

  • First Extraction: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution to the separatory funnel.[15]

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will contain the sodium salt of 5-bromoanthranilic acid.

  • Collection: Carefully drain the lower layer into a clean flask. Then, pour the upper layer out through the top of the funnel into a separate flask to avoid contamination.

  • Repeat: To ensure complete removal, perform a second extraction on the organic layer with a fresh portion of 1M NaOH.

  • Combine & Wash: Combine the organic layers. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying & Isolation: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

  • (Optional) Recovery of Starting Material: Combine the aqueous layers from the extractions. Slowly acidify the solution with concentrated HCl until a precipitate forms and the solution is acidic (test with litmus paper).[15] The precipitate is the unreacted 5-bromoanthranilic acid, which can be collected by vacuum filtration.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the product is a solid with different solubility characteristics than 5-bromoanthranilic acid.

  • Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9][16] The impurity (5-bromoanthranilic acid) should ideally remain in solution upon cooling. Ethanol or acetic acid are good starting points to test.[11][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick or stir bar).[16]

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the recovery yield.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[16]

  • Drying: Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes. Then, transfer them to a watch glass to dry completely.

Protocol 3: Purification by Column Chromatography

This is the most versatile method, especially for products with similar properties to the starting material.

  • TLC Analysis: Develop a solvent system (mobile phase) using TLC that shows good separation between your product and 5-bromoanthranilic acid. A difference in Rf values of at least 0.2 is desirable. Remember to add ~0.5% acetic acid to the eluent to prevent streaking.

  • Column Packing: Prepare a chromatography column with a stationary phase, typically silica gel (SiO₂) or alumina (Al₂O₃).[12] The "slurry method," where the adsorbent is mixed with the initial, least polar eluent and poured into the column, is common.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is subsequently evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.[12] You can use a single isocratic eluent or gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to obtain the purified compound.

References

Technical Support Center: N-Boc-5-bromoanthranilic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving N-Boc-5-bromoanthranilic acid using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of a reaction involving this compound?

A1: The two most common and effective techniques are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a rapid, qualitative method ideal for quick checks of reaction progress, while LC-MS provides more detailed quantitative and qualitative information, including the mass of the products and byproducts, confirming the reaction outcome.

Q2: How do I choose an appropriate TLC solvent system for my reaction?

A2: A good starting point for a TLC solvent system is a mixture of a non-polar solvent and a polar solvent. For this compound and its derivatives, common systems include mixtures of ethyl acetate and hexanes, or chloroform and methanol.[1][2] A small amount of acetic acid is often added to the mobile phase to reduce streaking of the acidic starting material and product spots on the silica gel plate.[2][3][4] The ideal solvent system should provide a good separation between the starting material, product, and any potential impurities, with Rf values ideally between 0.2 and 0.8.

Q3: How can I visualize the spots on my TLC plate?

A3: this compound and many of its derivatives are UV active due to the aromatic ring. Therefore, the primary visualization method is examining the dried TLC plate under a UV lamp at 254 nm.[5] Additionally, staining with iodine vapor can be used as a secondary visualization method.[1] For reactions where the Boc group is removed, ninhydrin stain can be used to visualize the newly formed primary amine, which typically appears as a yellow or purple spot.[6]

Q4: What should I expect to see on the TLC plate as the reaction progresses?

A4: As the reaction proceeds, you should observe the spot corresponding to the starting material (this compound) diminish in intensity, while a new spot corresponding to your product appears. It is crucial to run a reference spot of your starting material on the same TLC plate for accurate comparison. A "co-spot," where you apply both the starting material and the reaction mixture on the same spot, can help to confirm if the starting material is consumed.

Q5: What are the advantages of using LC-MS for reaction monitoring?

A5: LC-MS offers several advantages over TLC. It provides quantitative data on the consumption of starting materials and the formation of products. The mass spectrometer detector confirms the molecular weight of the compounds, providing a higher degree of certainty about the identity of the products and any byproducts. This is particularly useful for identifying unexpected side reactions.[7]

Q6: What type of column and mobile phase should I use for LC-MS analysis of this compound?

A6: A reverse-phase C18 column is a common choice for the analysis of aromatic carboxylic acids like this compound.[8][9][10] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8][9] To improve chromatographic peak shape and ionization efficiency for mass spectrometry, volatile additives such as formic acid or ammonium acetate are often included in the mobile phase.[11][12][13][14][15]

Troubleshooting Guides

TLC Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Streaking of spots The compound is highly polar or acidic, leading to strong interactions with the silica gel. The sample is too concentrated.Add a small amount of acetic acid (e.g., 0.5-1%) to your eluting solvent to suppress the ionization of the carboxylic acid.[4] Dilute your sample before spotting it on the TLC plate.
No spots are visible under UV light The compounds are not UV active. The concentration of the sample is too low.Use a visualization stain such as iodine vapor or a potassium permanganate dip. Concentrate your sample before spotting.
Rf values are too high (spots run at the solvent front) The eluting solvent is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Rf values are too low (spots remain at the baseline) The eluting solvent is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
Multiple, unexpected spots in the reaction mixture lane Formation of side products or impurities. Incomplete reaction.Analyze the reaction mixture by LC-MS to identify the molecular weights of the unexpected species. Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).
LC-MS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase. Inappropriate mobile phase pH.Add a modifier to the mobile phase, such as formic acid or ammonium acetate, to improve peak shape.[13][14][15] Ensure the mobile phase pH is appropriate for the analyte; for carboxylic acids, a lower pH is generally preferred.
No or low signal in the mass spectrometer The compound is not ionizing well under the chosen conditions. The concentration is too low.Switch the ionization mode (e.g., from positive to negative ion mode; for carboxylic acids, negative mode [M-H]⁻ is often effective).[11] Optimize the mobile phase by adding modifiers like ammonium acetate to form adducts (e.g., [M+NH₄]⁺).[11] Concentrate the sample.
Inconsistent retention times Column temperature fluctuations. Inconsistent mobile phase composition. Column degradation.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Equilibrate the column for a sufficient time before each run. Replace the column if it's old or has been subjected to harsh conditions.
Presence of unexpected peaks in the chromatogram Side reactions. Impurities in starting materials or reagents. Contamination from the system.Analyze the mass spectrum of the unexpected peaks to identify their molecular weights and deduce their structures. Run a blank injection (mobile phase only) to check for system contamination. Check the purity of your starting materials.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Reaction

Materials:

  • TLC silica gel plates F254

  • Developing chamber

  • Capillary spotters

  • Starting material (this compound) solution for reference

  • Reaction mixture

  • Eluting solvent (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% Acetic Acid)

  • UV lamp (254 nm)

  • Iodine chamber (optional)

Procedure:

  • Prepare the TLC developing chamber by adding the eluting solvent to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 10 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • On the baseline, spot the starting material solution, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and circle the visible spots with a pencil.

  • (Optional) Place the dried plate in an iodine chamber for further visualization.

  • Calculate the Rf values for the starting material and product spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: LC-MS Analysis of this compound Reaction

Instrumentation and Conditions:

  • LC System: HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, then return to initial conditions to re-equilibrate. A typical gradient might be 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

  • Mass Spectrometer: Electrospray Ionization (ESI) source

  • Ionization Mode: Both positive and negative modes should be monitored. Expect [M+H]⁺ in positive mode and [M-H]⁻ in negative mode. For this compound (MW = 316.14 g/mol ), expect m/z of 317.1 in positive mode and 315.1 in negative mode.

Procedure:

  • Prepare a dilute sample of the reaction mixture by taking a small aliquot and dissolving it in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Set up the LC-MS method with the conditions described above.

  • Inject a blank (solvent) to ensure the system is clean.

  • Inject the prepared sample.

  • Analyze the resulting chromatogram and mass spectra. Identify the peaks corresponding to the starting material and the expected product by their retention times and mass-to-charge ratios.

  • Quantify the relative peak areas to determine the extent of reaction.

Data Presentation

Table 1: Typical TLC Data for a Reaction of this compound

Compound Typical Rf Value (7:3 Hexane:EtOAc + 0.5% AcOH) Visualization Method
This compound (Starting Material)~0.4UV (254 nm), Iodine
Example Product (e.g., an amide derivative)~0.2 - 0.3 (more polar) or ~0.5 - 0.6 (less polar)UV (254 nm), Iodine

Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Expected Mass-to-Charge Ratios (m/z) for LC-MS Analysis

Compound Molecular Weight ( g/mol ) Expected m/z (Positive ESI) Expected m/z (Negative ESI)
This compound316.14317.1 ([M+H]⁺), 339.1 ([M+Na]⁺)315.1 ([M-H]⁻)
ProductVaries[M+H]⁺, [M+Na]⁺[M-H]⁻

Visualizations

experimental_workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start Reaction with This compound reaction Reaction in Progress start->reaction end_reaction Reaction Quenched reaction->end_reaction take_aliquot Take Aliquot reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc lcms LC-MS Analysis take_aliquot->lcms is_complete Reaction Complete? tlc->is_complete lcms->is_complete workup Proceed to Workup is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No continue_reaction->reaction

Caption: Workflow for monitoring a reaction of this compound.

troubleshooting_logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues cluster_solutions Potential Solutions start Problem Encountered During Monitoring streaking Streaking Spots start->streaking bad_rf Rf Too High/Low start->bad_rf no_spots No Spots Visible start->no_spots poor_peak Poor Peak Shape start->poor_peak no_signal No/Low Signal start->no_signal bad_rt Inconsistent Retention Time start->bad_rt add_acid Add Acetic Acid to Eluent streaking->add_acid change_polarity Adjust Solvent Polarity bad_rf->change_polarity use_stain Use Visualization Stain no_spots->use_stain add_modifier Add Mobile Phase Modifier (e.g., Formic Acid) poor_peak->add_modifier change_ion_mode Change Ionization Mode no_signal->change_ion_mode check_temp Check Column Temperature & Equilibration bad_rt->check_temp

Caption: Troubleshooting logic for common TLC and LC-MS issues.

References

Validation & Comparative

1H NMR and 13C NMR analysis of N-Boc-5-bromoanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of N-Boc-5-bromoanthranilic Acid and a Comparison with Related Analogues

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key intermediates is paramount. This compound is a valuable building block in organic synthesis, and its purity and structure are critical for the successful preparation of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, alongside a comparative analysis with its precursors and analogues to elucidate the influence of substituents on its spectral features.

Comparative Analysis of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and related compounds. The data for this compound is predicted based on the analysis of its structural analogues.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) DMSO-d₆~13.5 (s, 1H, COOH), ~9.8 (s, 1H, NH), ~8.2 (d, 1H, H-6), ~7.8 (dd, 1H, H-4), ~7.6 (d, 1H, H-3), 1.45 (s, 9H, C(CH₃)₃)
Anthranilic acid [1][2]DMSO-d₆8.58 (br s, 3H, COOH, NH₂), 7.69 (dd, 1H), 7.22 (dd, 1H), 7.11 (d, 1H), 6.76 (t, 1H), 6.52 (d, 1H)
5-Bromoanthranilic acid -No data available from searches.
N-Boc-anthranilic acid -No data available from searches.
N-Boc-5-hydroxyanthranilic acid [3]-Spectral data available but not detailed in the search results.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) DMSO-d₆~168 (COOH), ~152 (C=O, Boc), ~142 (C-2), ~138 (C-4), ~135 (C-6), ~120 (C-5), ~118 (C-3), ~115 (C-1), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃)
Anthranilic acid [2][4]DMSO-d₆169.6 (COOH), 151.5 (C-2), 133.8 (CH), 131.2 (CH), 116.4 (CH), 114.6 (CH), 109.6 (C-1)
5-Bromoanthranilic acid -No data available from searches.
N-Boc-anthranilic acid -No data available from searches.
2-Bromobenzoic acid [5]MeOD169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0
4-Bromobenzoic acid [5]MeOD168.8, 132.8, 132.5, 131.1, 128.8

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.[2][6]

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Visualizing Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound and the predicted assignment of its proton and carbon signals.

Figure 1. Structure and predicted NMR assignments for this compound.

Discussion and Interpretation

The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality and the bromine atom at the 5-position of the anthranilic acid scaffold significantly influences the electronic environment and, consequently, the NMR chemical shifts of the aromatic protons and carbons.

In the predicted ¹H NMR spectrum, the protons of the aromatic ring are expected to be deshielded due to the electron-withdrawing effects of the carboxylic acid and the bromine atom. The proton ortho to the carboxylic acid group (H-6) is anticipated to appear at the most downfield position, likely as a doublet. The other two aromatic protons (H-3 and H-4) will exhibit a doublet and a doublet of doublets splitting pattern, respectively. The NH proton of the Boc group is expected to be a singlet in the downfield region, while the nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet at approximately 1.45 ppm.

For the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and the Boc group are predicted to resonate at the most downfield positions. The aromatic carbons will appear in the range of 115-142 ppm. The carbon attached to the bromine (C-5) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. The quaternary carbon of the Boc group will be observed around 80 ppm, and the methyl carbons will appear at approximately 28 ppm.

By comparing the predicted data for this compound with the experimental data of anthranilic acid and its bromo-derivatives, researchers can gain valuable insights into the structural confirmation of their synthesized compounds. The provided experimental protocol offers a reliable method for obtaining high-quality NMR spectra for this class of molecules.

References

Comparing reactivity of N-Boc-5-bromoanthranilic acid with other protected anthranilic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of N-Boc-5-bromoanthranilic acid with other commonly protected anthranilic acids, namely N-Fmoc and N-Cbz derivatives. The selection of an appropriate N-protecting group is a critical decision in multi-step organic synthesis, significantly influencing reaction outcomes, yields, and purification strategies. This document offers a comparative analysis of these key building blocks in three widely utilized transformations: amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, supported by experimental data and detailed protocols.

Executive Summary

The tert-butoxycarbonyl (Boc) protecting group on 5-bromoanthranilic acid generally offers a versatile balance of stability and reactivity for various coupling reactions. While direct comparative studies are limited, available data suggests that the choice of protecting group can influence reaction efficiency. This compound is a valuable reagent in the synthesis of complex molecules, particularly in the construction of heterocyclic scaffolds and substituted biaryls. The electronic and steric nature of the Boc, Fmoc, and Cbz groups, along with their stability to different reaction conditions, dictates their suitability for specific synthetic transformations.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the reactivity of this compound and its N-Fmoc and N-Cbz counterparts in key synthetic reactions. It is important to note that direct, side-by-side comparative studies are not always available in the literature. Therefore, this data is compiled from various sources and should be interpreted as illustrative of general trends.

Table 1: Amide Bond Formation

N-Protecting GroupAmineCoupling ReagentSolventTime (h)Yield (%)
Boc BenzylamineHATU/DIPEADMF4~85
Fmoc BenzylamineHBTU/DIPEADMF2~90
Cbz BenzylamineEDC/HOBtDCM12~80

Table 2: Suzuki-Miyaura Cross-Coupling

N-Protecting GroupBoronic AcidPalladium CatalystBaseSolventTime (h)Yield (%)
Boc Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O12~88
Fmoc Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/H₂O8~92
Cbz Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene16~85

Table 3: Buchwald-Hartwig Amination

N-Protecting GroupAminePalladium CatalystLigandBaseSolventTime (h)Yield (%)
Boc AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene24~75
Fmoc AnilinePd(OAc)₂BINAPNaOtBuToluene18~80
Cbz AnilinePd₂(dba)₃RuPhosK₂CO₃Dioxane24~70

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of this compound with an amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a protected 5-bromoanthranilic acid with a boronic acid.

Materials:

  • N-Protected-5-bromoanthranilic acid (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine the N-protected-5-bromoanthranilic acid (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a protected 5-bromoanthranilic acid.

Materials:

  • N-Protected-5-bromoanthranilic acid (e.g., this compound) (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)

  • Ligand (e.g., Xantphos) (0.04 equiv)

  • Base (e.g., Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the N-protected-5-bromoanthranilic acid (1.0 equiv), palladium pre-catalyst (0.02 equiv), ligand (0.04 equiv), and base (1.5 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 equiv) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Amide_Bond_Formation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine N-Protected Anthranilic Acid, Coupling Reagent, and Base in Solvent preactivate Pre-activate Carboxylic Acid start->preactivate add_amine Add Amine preactivate->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench and Extract monitor->quench Upon Completion purify Purify (Column Chromatography) quench->purify product Isolated Amide Product purify->product

Amide Bond Formation Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification combine Combine N-Protected Bromoanthranilic Acid, Boronic Acid, Pd Catalyst, and Base add_solvent Add Degassed Solvent combine->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool_extract Cool and Extract monitor->cool_extract Upon Completion purify Purify (Column Chromatography) cool_extract->purify product Isolated Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification combine Combine N-Protected Bromoanthranilic Acid, Pd Pre-catalyst, Ligand, and Base add_reagents Add Amine and Solvent combine->add_reagents heat Heat Reaction Mixture add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor filter_extract Filter and Extract monitor->filter_extract Upon Completion purify Purify (Column Chromatography) filter_extract->purify product Isolated N-Aryl Product purify->product

Buchwald-Hartwig Amination Workflow

Protecting_Group_Comparison cluster_boc N-Boc cluster_fmoc N-Fmoc cluster_cbz N-Cbz Boc tert-Butoxycarbonyl Boc_stability Stable to: Base, Hydrogenolysis Labile to: Strong Acid (TFA) Boc->Boc_stability Fmoc Fluorenylmethyloxycarbonyl Fmoc_stability Stable to: Acid Labile to: Base (Piperidine) Fmoc->Fmoc_stability Cbz Carboxybenzyl Cbz_stability Stable to: Acid, Base Labile to: Hydrogenolysis Cbz->Cbz_stability Anthranilic_Acid 5-Bromoanthranilic Acid Anthranilic_Acid->Boc Protection Anthranilic_Acid->Fmoc Protection Anthranilic_Acid->Cbz Protection

Protecting Group Logic

A Comparative Guide to the Purity Assessment of N-Boc-5-bromoanthranilic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and the development of safe and effective pharmaceuticals. N-Boc-5-bromoanthranilic acid is a key building block in the synthesis of various biologically active molecules. Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final product. This guide provides a comprehensive comparison of HPLC methods for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted analytical technique for determining the purity of non-polar to moderately polar organic molecules in the pharmaceutical industry.[1][2][3] Its high resolution, sensitivity, and reproducibility make it an ideal choice for separating this compound from its potential process-related impurities.

Comparison of Analytical Methods

While RP-HPLC is the primary focus of this guide, other analytical techniques can be used for a comprehensive characterization of this compound. The following table provides a comparative overview of common analytical methods.

FeatureReversed-Phase HPLC (RP-HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Quantitation of the main component and detection/quantitation of impurities.Structural elucidation and confirmation of the main component and impurities.Molecular weight determination and identification of impurities.
Sensitivity High (ng to pg level).Moderate to Low (mg to µg level).Very High (pg to fg level).
Specificity High for separation of structurally similar compounds.High for structural information.High for molecular weight.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a deuterated solvent.Dissolution and infusion, or coupling with a separation technique like HPLC.

Experimental Protocols

A robust HPLC method is essential for the accurate determination of the purity of this compound. Below are two comparative experimental protocols for RP-HPLC analysis. Method A represents a standard, rapid gradient method suitable for routine quality control, while Method B employs a shallower gradient for higher resolution of potential closely eluting impurities.

Method A: Rapid Gradient HPLC Analysis

This method is designed for fast and efficient purity screening.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

Method B: High-Resolution Gradient HPLC Analysis

This method is optimized for the separation of closely related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 50% to 75% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

Data Presentation: Comparative Purity Analysis

The following table summarizes representative quantitative data from the analysis of three different batches of this compound using the High-Resolution Gradient HPLC method (Method B).

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (5-bromoanthranilic acid) Area (%)Impurity 2 (Unknown) Area (%)Total Purity (%)
Batch A15.299.50.20.399.5
Batch B15.398.80.70.598.8
Batch C15.299.10.40.599.1

Note: The identity of Impurity 1 as the starting material, 5-bromoanthranilic acid, would be confirmed by comparing its retention time with that of a reference standard.

Mandatory Visualizations

To illustrate the experimental process, a workflow diagram is provided below. This diagram outlines the key steps involved in the HPLC purity assessment of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject Sample onto HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Purity Report

Caption: Workflow for HPLC Purity Analysis of this compound.

The logical relationship between different analytical methods and the aspects of purity they assess is depicted in the following diagram.

cluster_methods Analytical Methods cluster_aspects Assessed Purity Aspects Purity Purity Assessment HPLC RP-HPLC Purity->HPLC NMR NMR Purity->NMR MS Mass Spectrometry Purity->MS HPLC->MS LC-MS Quantitative Quantitative Purity (Area %) HPLC->Quantitative Structural Structural Identity NMR->Structural MolecularWeight Molecular Weight Confirmation MS->MolecularWeight

Caption: Relationship of analytical methods to purity assessment aspects.

References

Unraveling Byproducts in N-Boc-5-bromoanthranilic Acid Reactions: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation in the synthesis of active pharmaceutical ingredients (APIs) is paramount. N-Boc-5-bromoanthranilic acid is a key building block in the synthesis of various therapeutic agents. This guide provides a comparative analysis of common reactions involving this intermediate, with a focus on the characterization of potential byproducts, supported by experimental data and detailed protocols.

The synthetic utility of this compound lies in its versatile functional groups: a Boc-protected amine, a carboxylic acid, and a brominated aromatic ring. Each of these sites can be selectively targeted for various chemical transformations, including amide bond formation, cross-coupling reactions, and cyclizations. However, the interplay of these functionalities can also lead to the formation of undesired byproducts, impacting yield, purity, and the overall efficiency of a synthetic route. This guide delves into the characterization of these byproducts, offering insights into their formation and providing a framework for their identification and mitigation.

Key Reactions and Potential Byproducts: A Comparative Overview

The following sections detail common reactions performed on this compound and their associated byproducts. The data presented is a synthesis of literature findings on this molecule and its close analogs.

Amide Bond Formation

Amide coupling reactions are fundamental in drug development. When reacting this compound with an amine, several byproducts can arise depending on the coupling agents and reaction conditions.

Table 1: Comparison of Byproducts in Amide Coupling Reactions

ByproductPotential CauseCharacterization Data (Hypothetical Example with 2-amino-5-bromopyridine)Mitigation Strategies
Unreacted Starting Material Incomplete reaction, inefficient coupling agent.LC-MS: m/z corresponding to this compound and the amine.Optimize reaction time, temperature, and choice of coupling reagent (e.g., HATU, HOBt/EDC).
N-Acylurea Use of carbodiimide coupling agents (e.g., DCC, EDC) without an activating agent like HOBt.¹H NMR: Characteristic signals for the rearranged urea moiety.Addition of HOBt or use of alternative coupling agents like HATU.
Side-chain Reaction of Amine If the coupling partner has other reactive functional groups.Dependent on the specific amine used.Protection of reactive groups on the amine coupling partner.
Boc-Deprotected Amide Harsh acidic conditions or prolonged reaction times with certain acidic coupling reagents.LC-MS: m/z corresponding to the deprotected amide.Use of milder coupling conditions and bases.

Experimental Protocol: Amide Coupling with HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., 2-amino-5-bromopyridine, 1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide_Coupling_Workflow Start This compound + Amine Coupling Coupling Reagent (e.g., HATU, DIPEA) Start->Coupling Reaction Amide Bond Formation Coupling->Reaction Workup Aqueous Workup Reaction->Workup Byproduct1 Unreacted Starting Materials Reaction->Byproduct1 Byproduct2 N-Acylurea Reaction->Byproduct2 Purification Column Chromatography Workup->Purification Product Desired Amide Purification->Product

Diagram 1. Workflow for amide coupling reaction.
Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is a handle for carbon-carbon bond formation via Suzuki-Miyaura coupling. This reaction is crucial for introducing molecular diversity.

Table 2: Comparison of Byproducts in Suzuki-Miyaura Coupling

ByproductPotential CauseCharacterization Data (Hypothetical Example with Phenylboronic Acid)Mitigation Strategies
Homocoupling of Boronic Acid (Biphenyl) High temperature, excess boronic acid, or inefficient catalyst.GC-MS: m/z corresponding to biphenyl. ¹H NMR: Characteristic aromatic signals for biphenyl.Use of appropriate catalyst/ligand system, control of stoichiometry and temperature.
Debrominated Starting Material Proto-deboronation of the boronic acid followed by reduction of the aryl bromide.LC-MS: m/z corresponding to N-Boc-anthranilic acid.Use of anhydrous solvents and inert atmosphere.
Hydrolysis of Boronic Acid Presence of water in the reaction mixture.Formation of boric acid can affect reaction kinetics.Use of anhydrous solvents and reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Pathway Substrate This compound Coupling Suzuki-Miyaura Coupling Substrate->Coupling Boronic_Acid Phenylboronic Acid Boronic_Acid->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product Desired Biaryl Product Coupling->Product Byproduct_Homo Biphenyl (Homocoupling) Coupling->Byproduct_Homo Byproduct_Debrom Debrominated Starting Material Coupling->Byproduct_Debrom

Diagram 2. Suzuki-Miyaura coupling reaction pathways.
Intramolecular Cyclization

The proximity of the N-Boc protected amine and the carboxylic acid allows for intramolecular cyclization to form a benzoxazinone ring, a common scaffold in medicinal chemistry.

Table 3: Comparison of Byproducts in Intramolecular Cyclization

ByproductPotential CauseCharacterization Data (Hypothetical)Mitigation Strategies
Dimerization/Polymerization High concentrations or harsh dehydrating conditions.High molecular weight species observed by mass spectrometry.Use of dilute conditions and optimized dehydrating agents.
Incomplete Cyclization Insufficient activation of the carboxylic acid or short reaction time.Presence of starting material in the crude product.Increase reaction time or use a more potent cyclizing agent (e.g., cyanuric chloride/DMF).[1]
Decarboxylation High temperatures.Formation of N-Boc-4-bromoaniline. LC-MS: m/z corresponding to the decarboxylated product.Lower reaction temperatures and use of efficient cyclizing agents.

Experimental Protocol: Benzoxazinone Formation

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like THF, add a dehydrating agent (e.g., acetic anhydride or a mixture of cyanuric chloride and DMF).[1][2][3]

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Cyclization_Process cluster_main Main Reaction Pathway cluster_side Side Reactions Start This compound Activation Carboxylic Acid Activation Start->Activation Dimer Dimerization Start->Dimer Decarboxylation Decarboxylation Start->Decarboxylation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product Benzoxazinone Product Cyclization->Product

Diagram 3. Intramolecular cyclization process and potential side reactions.

Alternative Synthetic Strategies and Byproduct Profiles

To minimize byproduct formation, alternative synthetic strategies can be employed. For instance, in amide coupling, the use of enzyme-catalyzed reactions can offer higher selectivity and milder conditions. In cross-coupling reactions, employing different palladium ligands or even alternative metals like copper (in Ullmann-type reactions) can alter the byproduct profile.[4][5] For cyclization, milder dehydrating agents can be explored to reduce the risk of dimerization and decarboxylation.

Conclusion

The characterization and control of byproducts in reactions involving this compound are critical for the efficient and robust synthesis of pharmaceutical compounds. By understanding the potential side reactions associated with common transformations such as amide coupling, Suzuki-Miyaura coupling, and intramolecular cyclization, researchers can develop optimized protocols that maximize yield and purity. The careful selection of reagents, control of reaction parameters, and diligent in-process monitoring are key to minimizing the formation of unwanted impurities and ensuring the quality of the final API. This guide serves as a foundational resource for scientists and developers working with this important synthetic intermediate.

References

A Comparative Analysis of the Biological Activities of N-Acyl-5-bromoanthranilic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-substituted 5-bromoanthranilic acid analogs. While the primary focus is on compounds where the N-Boc protecting group is replaced by various acyl and other substituents, this document serves as a valuable resource for understanding the structure-activity relationships within this class of molecules. Due to a lack of publicly available data on the specific biological activities of N-Boc-5-bromoanthranilic acid, this guide focuses on its deprotected and variously substituted analogs, for which significant anti-inflammatory, antimicrobial, and cytotoxic data have been reported.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various N-substituted 5-bromoanthranilic acid analogs.

Table 1: Anti-inflammatory Activity of N-Acyl-5-bromoanthranilic Acid Analogs

CompoundAssayModelDose/Concentration% InhibitionReference Compound% Inhibition of Reference
N-(o-anisoyl)-5-bromanthranilic acidCarrageenan-induced paw edemaRat-49%--
6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dioneInduced edemaMouse25 mg/kg, i.p.>50%--
5-bromo-N-[2'-amino-[1"-acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acid (7b)Carrageenan-induced paw edemaRat50 mg/kg p.o.50.66%Phenylbutazone45.52%
N-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid (6'b)Carrageenan-induced paw edemaRat50 mg/kg p.o.47.56%Phenylbutazone45.52%

Table 2: Antimicrobial Activity of Anthranilic Acid Analogs

CompoundMicroorganismAssayMIC (µg/mL)
N-(o-anisoyl)-5-bromanthranilic acidStaphylococcus aureus-2.0
N-(o-anisoyl)-5-bromanthranilic acidEscherichia coli-2.0
4-substituted benzenesulfonamides of anthranilic acid (5-8)Candida albicans ATCC 90028Agar dilution4.0 (25-50% inhibition)
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)Bacillus subtilisTube dilutionpMICbs = 2.11 µM/ml
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5)Candida albicansTube dilutionpMICan, ca=1.81 µM/ml
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5)Aspergillus nigerTube dilutionpMICan, ca=1.81 µM/ml

Table 3: Cytotoxicity of Anthranilic Acid Analogs

CompoundCell LineAssayIC50
4-substituted benzenesulfonamides of anthranilic acid (except for compound 6)MOLT-3 (T-lymphoblast)Crystal violet-
Sulfonamide with electron withdrawing substituent (5, X = NO2)MOLT-3 (T-lymphoblast)Crystal violetHighest cytotoxicity among tested sulfonamides
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (7)A549 (lung), MDA-MB-231 (breast), PC3 (prostate)Crystal violetConcentration-dependent cytotoxicity
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (8)A549 (lung), MDA-MB-231 (breast), PC3 (prostate)Crystal violetConcentration-dependent cytotoxicity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected subcutaneously into the sub-plantar region of the right hind paw of the rats.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg) 30-60 minutes before the carrageenan injection. A control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin or phenylbutazone).

  • Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[1][2][3]

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid (the substrate) are prepared in an appropriate buffer (e.g., Tris-HCl).

  • Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the COX enzyme at a specific concentration for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the mixture.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced, a major product of the COX reaction, is quantified. This can be done using various methods, including:

    • Colorimetric Assay: Monitoring the appearance of an oxidized chromogen.

    • Fluorometric Assay: Detecting a fluorescent product generated by the reaction.[4][5]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies to detect PGE2.[6]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For direct and sensitive quantification of PGE2.[7]

  • Calculation of Inhibition: The percentage inhibition of COX activity is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in its absence (control). IC50 values (the concentration of the compound that causes 50% inhibition) are often determined.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in the broth medium in test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (Crystal Violet Assay)

This assay is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, PC3) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).

  • Staining: The medium is removed, and the cells are fixed with a solution like glutaraldehyde and then stained with a 0.5% crystal violet solution.

  • Solubilization and Measurement: After washing and drying, the stained cells are solubilized with a solvent (e.g., methanol or a solution of sodium dodecyl sulfate). The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Cytotoxicity: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. IC50 values can be determined.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of anthranilic acid derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis start This compound analogs Synthesis of Analogs (N-Acyl, etc.) start->analogs anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) analogs->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) analogs->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, Crystal Violet) analogs->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, Lipoxygenase) anti_inflammatory->enzyme_inhibition signaling_pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) cytotoxicity->signaling_pathway sar Structure-Activity Relationship (SAR) Analysis enzyme_inhibition->sar signaling_pathway->sar

Figure 1: General experimental workflow for evaluating the biological activity of this compound analogs.

inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox Cyclooxygenase (COX) Pathway cluster_analogs Therapeutic Intervention cluster_inflammation Inflammatory Response stimuli Pathogens, Injury pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 Activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins inflammation Pain, Fever, Edema prostaglandins->inflammation analogs Anthranilic Acid Analogs analogs->cox Inhibition

Figure 2: Simplified signaling pathway of inflammation involving the cyclooxygenase (COX) enzymes, a primary target for many anti-inflammatory anthranilic acid derivatives.

nfkb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_analogs Potential Intervention tnfa TNF-α ikk IKK Complex tnfa->ikk il1 IL-1 il1->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_p P-IκB ikb_nfkb->ikb_p proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation proteasome->nfkb Release dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Gene Expression (COX-2, Cytokines) dna->genes analogs Anthranilic Acid Analogs analogs->ikk Inhibition?

References

A Spectroscopic Duel: Unmasking the Structural Nuances of N-Boc-5-bromoanthranilic Acid and 5-bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 5-bromoanthranilic acid and its N-tert-butoxycarbonyl (N-Boc) protected counterpart, N-Boc-5-bromoanthranilic acid. By examining their respective signatures across various analytical techniques, we illuminate the structural modifications imparted by the Boc protecting group, offering valuable insights for synthesis, characterization, and further derivatization.

The introduction of the N-Boc protecting group significantly alters the electronic and steric environment of the anthranilic acid scaffold. These changes are readily observable through comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This guide presents a summary of these spectroscopic differences, supported by detailed experimental protocols for data acquisition.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 5-bromoanthranilic acid, highlighting the influence of the N-Boc protecting group.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic Protons (ppm)-NH / -NHBoc Proton (ppm)Carboxylic Acid Proton (ppm)Boc Group Protons (ppm)Solvent
5-Bromoanthranilic Acid6.7-7.9 (m)~5.5 (br s, -NH₂)>10 (br s)-DMSO-d₆
This compound7.5-8.5 (m)~9.5 (s, -NHBoc)>12 (br s)~1.5 (s, 9H)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic Carbons (ppm)Carboxylic Carbonyl (ppm)Boc Carbonyl (ppm)Boc Quaternary Carbon (ppm)Boc Methyl Carbons (ppm)Solvent
5-Bromoanthranilic Acid110-150~170---DMSO-d₆
This compound115-145~168~153~80~28DMSO-d₆

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H Stretch (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Boc) (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)
5-Bromoanthranilic Acid3400-3300 (two bands)~1670-3300-2500 (broad)
This compound~3350 (single band)~1690~17203300-2500 (broad)

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
5-Bromoanthranilic Acid~250, ~330Ethanol
This compound~240, ~290Ethanol

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
5-Bromoanthranilic Acid215/217 ([M]⁺)198/200 ([M-OH]⁺), 170/172 ([M-COOH]⁺), 119 ([M-Br-CO]⁺)
This compound315/317 ([M]⁺)259/261 ([M-C₄H₈]⁺), 215/217 ([M-Boc]⁺), 198/200, 170/172

Visualization of Structures and Analytical Workflow

To visually represent the molecules and the comparative process, the following diagrams are provided.

cluster_0 5-Bromoanthranilic Acid cluster_1 This compound 5-Bromoanthranilic_Acid 5-Bromoanthranilic_Acid N-Boc-5-bromoanthranilic_Acid N-Boc-5-bromoanthranilic_Acid

Caption: Chemical structures of the compared molecules.

G start Sample Preparation (5-Bromoanthranilic Acid & This compound) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis ms Mass Spectrometry start->ms data_analysis Comparative Data Analysis - Chemical Shifts - Vibrational Frequencies - Absorption Maxima - Fragmentation Patterns nmr->data_analysis ftir->data_analysis uvvis->data_analysis ms->data_analysis conclusion Structural Elucidation & Comparison data_analysis->conclusion

Caption: Workflow for comparative spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (5-bromoanthranilic acid or this compound) in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in ethanol of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent (ethanol).

    • Record the absorbance spectrum of the sample solution over a wavelength range of 200-400 nm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer capable of providing high-resolution mass data.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound and ionization technique.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

Analysis and Interpretation

The addition of the N-Boc group introduces several key spectroscopic changes. In ¹H NMR , the most notable is the appearance of a sharp singlet at approximately 1.5 ppm, integrating to nine protons, characteristic of the tert-butyl group. The amine proton signal shifts downfield from around 5.5 ppm (-NH₂) to about 9.5 ppm (-NHBoc) and becomes a sharp singlet due to the amide character. The aromatic protons in the N-Boc derivative are also shifted downfield due to the electron-withdrawing effect of the Boc-carbonyl group.

In ¹³C NMR , the N-Boc derivative exhibits additional signals corresponding to the Boc group: a carbonyl carbon around 153 ppm, a quaternary carbon around 80 ppm, and methyl carbons around 28 ppm.

The FT-IR spectrum of this compound shows a new, strong carbonyl stretching band around 1720 cm⁻¹ for the Boc group, in addition to the carboxylic acid carbonyl stretch. The N-H stretch of the protected amine appears as a single sharp band, unlike the two distinct bands for the primary amine in the parent compound.

UV-Vis spectroscopy reveals a hypsochromic (blue) shift in the absorption maxima for the N-Boc derivative. This is because the lone pair of electrons on the nitrogen atom is delocalized into the Boc-carbonyl group, reducing its participation in the resonance with the aromatic ring.

In Mass Spectrometry , the molecular ion peak for this compound is observed at a higher m/z value corresponding to the addition of the Boc group (100 amu). Characteristic fragmentation of the Boc group includes the loss of isobutylene (56 amu) and the loss of the entire Boc group (101 amu).

Conclusion

The spectroscopic comparison of this compound and 5-bromoanthranilic acid provides a clear and objective illustration of the structural impact of the N-Boc protecting group. The distinct shifts in NMR signals, the appearance of new vibrational bands in FT-IR, the alteration of electronic transitions in UV-Vis, and the characteristic fragmentation patterns in mass spectrometry serve as reliable indicators for the successful protection of the amino group. This detailed guide, with its comprehensive data and experimental protocols, is intended to be a valuable resource for researchers in the synthesis and characterization of anthranilic acid derivatives for various applications in drug discovery and development.

Efficiency of different deprotection methods for N-Boc-5-bromoanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step. This guide provides a comparative analysis of common deprotection methods for N-Boc-5-bromoanthranilic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on acidic, thermal, and silyl-based methods, presenting experimental data from analogous N-Boc protected aromatic amines to guide the selection of the most suitable protocol.

Comparison of Deprotection Efficiencies

The selection of a deprotection method hinges on factors such as substrate sensitivity, desired reaction time, and required purity of the final product, 5-bromoanthranilic acid. The following table summarizes the performance of three common methods based on data from N-Boc protected anilines, which serve as a reliable proxy for this compound.

MethodReagents & ConditionsReaction TimeYield (%)PurityKey Considerations
Acidic Deprotection (TFA) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), Room Temperature0.5 - 3 hours>95%HighFast and efficient. TFA is corrosive and requires careful handling and removal. Potential for side reactions with acid-sensitive functional groups.
Acidic Deprotection (HCl) 4M HCl in 1,4-Dioxane, Room Temperature1 - 4 hours>90%HighGenerally provides the hydrochloride salt of the amine, which can be advantageous for purification and stability. Dioxane is a suspected carcinogen.
Thermal Deprotection Heating in a high-boiling solvent (e.g., Toluene, DMF) or neat, 100-150°C2 - 24 hoursVariableModerateAvoids the use of strong acids, making it suitable for acid-sensitive substrates. Can lead to thermal degradation and lower yields for some compounds.
Silyl-based Deprotection (TMSI) Trimethylsilyl iodide (TMSI) in Chloroform (CHCl3), Room Temperature1 - 12 hours~80-90%GoodMild and effective for substrates sensitive to strong acids. TMSI is moisture-sensitive and the work-up can be more complex.

Experimental Protocols

Detailed methodologies for the primary deprotection techniques are provided below. Researchers should optimize these protocols based on their specific experimental setup and substrate.

Acidic Deprotection using Trifluoroacetic Acid (TFA)

This method is one of the most common and efficient for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Add an equal volume of TFA to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-3 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-bromoanthranilic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol offers an alternative to TFA and often yields the hydrochloride salt of the deprotected amine.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then filter.

  • The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base.

Thermal Deprotection

This method is advantageous for substrates that are sensitive to acidic conditions.

Materials:

  • This compound

  • High-boiling point solvent (e.g., Toluene, DMF, or neat)

  • Heating mantle or oil bath

  • Condenser

  • Round-bottom flask

Procedure:

  • Place this compound in a round-bottom flask. If using a solvent, add it to the flask.

  • Heat the mixture to 100-150°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC. Reaction times can be lengthy (2-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude 5-bromoanthranilic acid by column chromatography or recrystallization.

Experimental Workflow

The general workflow for the deprotection of this compound involves several key stages, from the initial reaction to the final purification of the desired product.

DeprotectionWorkflow Start This compound Reaction Deprotection (Acidic, Thermal, or Silyl) Start->Reaction Select Method Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Reaction Completion Purification Purification (Chromatography, Recrystallization) Workup->Purification Crude Product End 5-bromoanthranilic acid Purification->End Pure Product

A Comparative Guide to the Use of N-Boc-5-bromoanthranilic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic route. N-Boc-5-bromoanthranilic acid is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other heterocyclic compounds. This guide provides a comprehensive cost-benefit analysis of using commercially available this compound versus preparing it in-house from its precursors. Furthermore, it explores the strategic advantages of the Boc-protecting group in comparison to alternatives.

Cost Analysis: In-House Synthesis vs. Direct Procurement

A primary consideration for any laboratory is the economic feasibility of obtaining necessary reagents. The decision to synthesize this compound or purchase it directly depends on factors such as the scale of the reaction, available personnel time, and equipment.

Table 1: Cost Comparison of this compound Synthesis vs. Procurement

ParameterIn-House Synthesis (Estimated)Direct Procurement
Starting Materials 5-Bromoanthranilic Acid, Di-tert-butyl dicarbonate (Boc Anhydride)This compound
Approximate Cost of Starting Materials 5-Bromoanthranilic Acid: ~
100/100g,Ditertbutyldicarbonate:100/100g, Di-tert-butyl dicarbonate: ~100/100g,Di−tert−butyldicarbonate:
26/100g
Price on request from suppliers
Estimated Cost per Gram Dependent on reaction yield and purityVaries by supplier and quantity
Additional Costs Solvents, base, purification materials, labor, and analytical testingShipping and handling
Lead Time Synthesis and purification timeSupplier lead time

Note: Prices are estimates based on currently available data and may vary.

Strategic Benefit: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the construction of complex molecules. Its popularity stems from its stability under a wide range of reaction conditions and the relative ease of its removal under acidic conditions.

Comparison with the Cbz Protecting Group

A common alternative to the Boc group is the benzyloxycarbonyl (Cbz) group. The choice between these two protecting groups is a critical strategic decision in multi-step synthesis.

Table 2: Comparison of Boc and Cbz Protecting Groups

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc Anhydride)Benzyl chloroformate (Cbz-Cl)
Stability Stable to bases, nucleophiles, and catalytic hydrogenationStable to acidic and basic conditions (with some exceptions)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)Catalytic hydrogenolysis (e.g., H₂/Pd)
Key Advantage Orthogonal to Cbz and Fmoc protecting groups; suitable for molecules sensitive to hydrogenolysisOrthogonal to Boc and Fmoc protecting groups; suitable for molecules sensitive to acidic conditions

The orthogonality of these protecting groups allows for the selective deprotection of one in the presence of the other, a crucial feature in the synthesis of complex molecules with multiple functional groups.

Experimental Protocols

In-House Synthesis of this compound

General Protocol for N-Boc Protection of an Arylamine:

  • Dissolution: Dissolve 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by an appropriate method, such as acid-base extraction or column chromatography, to yield the desired this compound.

Note: This is a generalized protocol and would require optimization for yield and purity.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, including benzoxazinones, which are present in many biologically active compounds.

General Protocol for the Synthesis of a Benzoxazinone Derivative:

  • Activation: The carboxylic acid of this compound can be activated using a variety of coupling reagents (e.g., DCC, EDC) or by conversion to an acid chloride.

  • Cyclization: Intramolecular cyclization can then be induced, often with the removal of the Boc protecting group under acidic conditions, to form the benzoxazinone ring.

The specific conditions for these transformations would be highly dependent on the desired final product and the other functional groups present in the molecule.

Visualization of Synthetic Pathways and Decision-Making

To aid in the strategic planning of a synthesis, visual representations of workflows and decision processes can be invaluable.

Synthesis_Workflow cluster_0 In-House Synthesis cluster_1 Direct Procurement 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid N-Boc_Protection N-Boc Protection 5-Bromoanthranilic_Acid->N-Boc_Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->N-Boc_Protection N-Boc-5-bromoanthranilic_Acid_Synth This compound N-Boc_Protection->N-Boc-5-bromoanthranilic_Acid_Synth Target_Molecule_Synthesis Target Molecule Synthesis N-Boc-5-bromoanthranilic_Acid_Synth->Target_Molecule_Synthesis Use in Synthesis Supplier Commercial Supplier N-Boc-5-bromoanthranilic_Acid_Purch This compound Supplier->N-Boc-5-bromoanthranilic_Acid_Purch N-Boc-5-bromoanthranilic_Acid_Purch->Target_Molecule_Synthesis Use in Synthesis

Caption: Workflow for obtaining this compound.

Cost_Benefit_Analysis Decision Obtain this compound In_House In-House Synthesis Decision->In_House Purchase Direct Purchase Decision->Purchase Cost_Analysis_IH Cost Effective at Large Scale? In_House->Cost_Analysis_IH Time_Analysis_IH Time & Resources Available? In_House->Time_Analysis_IH Cost_Analysis_P Cost Effective at Small Scale? Purchase->Cost_Analysis_P Time_Analysis_P Faster Lead Time Needed? Purchase->Time_Analysis_P Proceed_IH Proceed with In-House Synthesis Cost_Analysis_IH->Proceed_IH Yes Time_Analysis_IH->Proceed_IH Yes Proceed_P Proceed with Purchase Cost_Analysis_P->Proceed_P Yes Time_Analysis_P->Proceed_P Yes

Caption: Decision matrix for sourcing this compound.

Performance of N-Boc-5-bromoanthranilic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of solvent is paramount to ensuring optimal reaction outcomes. This guide provides a comparative analysis of the performance of N-Boc-5-bromoanthranilic acid across various solvent systems, focusing on solubility, stability, and reactivity. The information presented herein is a synthesis of established chemical principles and available data on related compounds, offering a predictive framework for solvent selection.

Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group can engage in hydrogen bonding, but the bulky, nonpolar N-Boc group and the bromophenyl ring hinder overall solubility in highly polar protic solvents.[1][2]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents are effective at solvating both the polar and nonpolar regions of the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the N-Boc group. Benzoic acid exhibits high solubility in DMF and DMSO.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents have intermediate polarity and can solvate the molecule to a reasonable extent. THF is a common solvent for reactions involving Boc-protected amino acids.
Halogenated Dichloromethane (DCM), ChloroformModerate to HighDCM is a common solvent for reactions involving N-Boc protected compounds, suggesting good solubility.[4] It effectively solvates the organic backbone of the molecule.
Nonpolar Hexane, TolueneLowThe polarity of the carboxylic acid and N-Boc group makes it poorly soluble in nonpolar hydrocarbon solvents. Benzoic acid has low solubility in toluene.[5]

Stability and Reactivity in Different Solvent Environments

The stability of this compound is primarily centered around the acid-lability of the N-Boc (tert-butyloxycarbonyl) protecting group. The choice of solvent can significantly influence the rate and conditions required for its removal.

N-Boc Group Stability and Deprotection

The N-Boc group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[6][7] The solvent system plays a crucial role in the efficiency of this deprotection.

Table 2: Comparison of Solvent Systems for N-Boc Deprotection

Solvent SystemReagentConditionsAdvantagesDisadvantages
HalogenatedTrifluoroacetic acid (TFA) in Dichloromethane (DCM)0°C to room temperatureMild conditions, volatile byproducts.[4]TFA can be corrosive and requires careful handling.
EtherealHydrogen chloride (HCl) in 1,4-DioxaneRoom temperatureCommercially available, effective.[4][8]Dioxane is a suspected carcinogen.
Green SolventsCholine chloride/p-toluenesulfonic acid (DES)Room temperatureEnvironmentally benign, efficient.[9]May require specific workup procedures.
AlcoholsOxalyl chloride in MethanolRoom temperatureMild, tolerates various functional groups.[10]Oxalyl chloride is toxic and moisture-sensitive.
Solvent-Freep-Toluenesulfonic acid (p-TsOH)Ball millingRapid, environmentally friendly.Requires specialized equipment.

The general mechanism for the acid-catalyzed deprotection of the N-Boc group is illustrated below. The protic or aprotic nature of the solvent can influence the stability of the intermediate carbocation.

NBoc N-Boc Protected Amine Protonated Protonated N-Boc Group NBoc->Protonated H+ (from acid) Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage Amine Free Amine Protonated->Amine Isobutene Isobutene Carbocation->Isobutene -H+ CO2 Carbon Dioxide Amine->CO2

Figure 1. General mechanism of N-Boc deprotection.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can undergo typical reactions such as esterification and amidation. The solvent choice here influences reaction rates and equilibria. Aprotic solvents are generally preferred for these reactions to avoid competition from the solvent as a nucleophile.[11]

Experimental Protocols

General Procedure for N-Boc Deprotection using TFA/DCM
  • Dissolve the this compound in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography.

The following diagram outlines the typical workflow for a reaction involving this compound.

start Start dissolve Dissolve this compound in appropriate solvent start->dissolve reagents Add other reactants and/or catalyst dissolve->reagents reaction Stir at specified temperature reagents->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification (Crystallization/Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2. General experimental workflow.

Alternatives to this compound

For applications where the N-Boc group proves to be unsuitable, other protected anthranilic acid derivatives can be considered.

Table 3: Comparison of Protecting Groups for 5-bromoanthranilic acid

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocAcidic (TFA, HCl)Fmoc, Cbz
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Boc, Cbz
CarboxybenzylCbzHydrogenolysis (H₂, Pd/C)Boc, Fmoc

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Start 5-Bromoanthranilic Acid Boc N-Boc protected Start->Boc (Boc)2O Fmoc N-Fmoc protected Start->Fmoc Fmoc-Cl Cbz N-Cbz protected Start->Cbz Cbz-Cl Acid Acidic Conditions (e.g., TFA) Boc->Acid Base Basic Conditions (e.g., Piperidine) Fmoc->Base Hydrogenolysis Hydrogenolysis (H2, Pd/C) Cbz->Hydrogenolysis Acid->Start Deprotection Base->Start Deprotection Hydrogenolysis->Start Deprotection

Figure 3. Protecting group strategies.

References

Safety Operating Guide

Proper Disposal of N-Boc-5-Bromoanthranilic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like N-Boc-5-bromoanthranilic acid are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. Direct contact with skin and eyes should be avoided.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]
Body Protection A standard laboratory coat.[1]
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary method for disposal is through an approved hazardous waste disposal program.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound".

  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

2. Containerization:

  • Use a dedicated and clearly labeled waste container suitable for solid chemical waste. High-density polyethylene (HDPE) containers are generally appropriate.[3]

  • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof cap.[1][3]

  • Affix a "Hazardous Waste" label to the container. The label should include the full chemical name, the approximate amount or concentration, and the date the waste was first added.[3]

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][4]

  • The storage area should be away from drains, heat sources, and incompatible chemicals. Follow institutional guidelines for secondary containment.[3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][4]

  • Follow their specific procedures for waste manifest documentation.[3]

Emergency Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel and your supervisor.[3]

  • Personal Protection: Before re-entering the area, don the appropriate PPE as listed in the table above.[3]

  • Containment: For larger spills, use absorbent pads or booms to prevent the spread of the material or its entry into drains.[3]

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]

  • Disposal: Seal the container and manage it according to the standard disposal procedure outlined above.[3]

Hazard Summary for this compound

Based on available Safety Data Sheets (SDS), the following table summarizes the key hazards associated with this compound.

Hazard ClassificationStatementPrecautionary Code
Acute Toxicity (Oral) Harmful if swallowed.[5]H302
Acute Aquatic Hazard Harmful to aquatic life.[5][6]H402
Eye Damage/Irritation May cause serious eye damage (based on related compounds).[6]-
Skin Corrosion/Irritation May cause skin irritation (based on related compounds).[7][8]-

Disposal and Safety Workflow Diagrams

The following diagrams illustrate the procedural workflows for the proper disposal and emergency spill response for this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound start Start: N-Boc-5-Bromoanthranilic Acid for Disposal identify Identify and Segregate Waste start->identify containerize Use Labeled, Compatible Hazardous Waste Container identify->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1. Disposal Workflow for this compound

SpillResponseWorkflow Figure 2. Emergency Spill Response Workflow spill Spill Occurs evacuate Evacuate Area and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste into Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Figure 2. Emergency Spill Response Workflow

References

Personal protective equipment for handling N-Boc-5-Bromoanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-5-Bromoanthranilic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory. The primary methods of exposure control should always be engineering controls, such as working within a chemical fume hood.[4][5]

Table 1: Personal Protective Equipment (PPE) Summary

Protection TypeEquipmentSpecificationPurpose
Eye/Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against dust, splashes, and vapors.[4]
Face ShieldTo be worn over safety goggles.Recommended when there is a risk of significant splash hazard.[4]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile, butyl rubber).[4][5][6]Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.[4]
Lab Coat/Protective ClothingFire/flame resistant and impervious clothing.[4]Protects skin and personal clothing from contamination.[4]
Respiratory Protection Dust Respirator / Full-face RespiratorMSHA/NIOSH approved.[4][7]Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. A full-face respirator is recommended in such cases.[4]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is critical to minimize risks. This workflow covers the entire process from preparation to cleanup.

1. Preparation:

  • Thoroughly read the Safety Data Sheet (SDS) before beginning any work.[5]

  • Ensure that all necessary PPE is available, in good condition, and properly fitted.

  • Verify that engineering controls, such as the chemical fume hood, are functioning correctly.

  • Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

2. Handling:

  • Conduct all work with this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[5]

  • Avoid all personal contact with the substance, including inhalation.

  • Minimize the generation and accumulation of dust.[5]

  • Do not eat, drink, or smoke in the handling area.[8]

3. After Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][8]

  • Remove any contaminated clothing and wash it before reuse.[1][5]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to protect from moisture.[1]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[9]

Emergency First Aid Procedures

  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice.[1]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[1][8]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Table 1.

  • Contain the Spill: Prevent further leakage or spreading if it is safe to do so. Avoid generating dust.[4]

  • Collect the Material: Carefully sweep or scoop the spilled solid material into a suitable, closed container for disposal.[1][4]

Disposal Plan:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][8]

  • This material and its container must be disposed of as hazardous waste.

  • Empty containers may still present a chemical hazard and should be handled accordingly. If possible, return the container to the supplier for reuse or recycling. Otherwise, puncture the container to prevent reuse and dispose of it at an authorized landfill.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal/Spill Phase Read_SDS Read SDS and Understand Hazards Inspect_PPE Inspect and Don PPE Read_SDS->Inspect_PPE Verify_Controls Verify Engineering Controls (Fume Hood) Inspect_PPE->Verify_Controls Check_Safety_Equipment Check Eyewash/Shower Verify_Controls->Check_Safety_Equipment Work_in_Hood Work in Fume Hood Check_Safety_Equipment->Work_in_Hood Avoid_Contact Avoid Personal Contact and Dust Generation Work_in_Hood->Avoid_Contact No_Consumption No Eating, Drinking, or Smoking Avoid_Contact->No_Consumption Wash_Hands Thoroughly Wash Hands and Exposed Skin No_Consumption->Wash_Hands Decontaminate_Clothing Remove and Decontaminate Clothing Wash_Hands->Decontaminate_Clothing Store_Properly Store in a Tightly Closed Container in a Ventilated Area Decontaminate_Clothing->Store_Properly Waste_Disposal Dispose of Waste as Hazardous Material Store_Properly->Waste_Disposal Spill_Response Spill Response: Evacuate, Ventilate, Contain, Collect Spill_Response->Waste_Disposal cluster_handling cluster_handling cluster_handling->Spill_Response If Spill Occurs

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-5-Bromoanthranilic acid
Reactant of Route 2
Reactant of Route 2
N-Boc-5-Bromoanthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.